L-Glutamine-13C5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-WIAREEORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Glutamine-13C5: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
L-Glutamine-13C5 is a stable isotope-labeled form of the amino acid L-glutamine, where all five carbon atoms are replaced with the heavy isotope carbon-13. This isotopic labeling makes it a powerful tool in metabolic research, primarily used as a tracer to delineate the metabolic fate of glutamine in biological systems. Its application is particularly prominent in cancer metabolism research, where glutamine plays a critical role in supporting rapid cell proliferation and survival.[1][2][3] This guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of this compound.
Core Applications in Metabolic Research
This compound is instrumental in several key areas of metabolic investigation:
-
Metabolic Flux Analysis (MFA): It allows for the quantitative measurement of the rates (fluxes) of metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can determine the contribution of glutamine to various cellular processes.[1]
-
Tracing Glutamine Metabolism: Researchers can elucidate the pathways through which glutamine is metabolized. This includes its entry into the tricarboxylic acid (TCA) cycle, its role in amino acid and nucleotide biosynthesis, and its contribution to lipid synthesis through reductive carboxylation.[2][4][5][6]
-
Cancer Metabolism Studies: Cancer cells often exhibit altered glutamine metabolism. This compound is used to study these alterations, providing insights into tumor growth, proliferation, and potential therapeutic targets.[4][5][6]
-
In Vivo and In Vitro Models: This tracer is versatile and can be used in both cell culture (in vitro) experiments and in animal models (in vivo) to study metabolism in a more systemic context.[4][7]
Key Metabolic Pathways Traced by this compound
The journey of the 13C atoms from this compound can be tracked through several key metabolic hubs.
Caption: Metabolic fate of this compound in key cellular pathways.
Experimental Protocols
In Vitro Labeling of Cultured Cells
This protocol describes a general procedure for labeling adherent cancer cells with this compound to study metabolic flux.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare labeling medium: Use a base medium formulation (e.g., DMEM) that lacks glutamine.
-
Supplement the base medium with dialyzed fetal bovine serum (to minimize interference from unlabeled glutamine), glucose, and other necessary components.
-
Add this compound to the desired final concentration (a typical concentration is 4 mM).[5]
2. Labeling Experiment:
-
Aspirate the standard growth medium from the cultured cells.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled glutamine.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the incorporation of the label. The incubation time can range from a few hours to 24 hours or more, depending on the metabolic pathways being investigated.[5][6]
3. Metabolite Extraction:
-
After incubation, aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent. A common choice is 80% methanol.[4]
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
The samples can be stored at -80°C until analysis.
In Vivo Labeling in Mouse Models
This protocol outlines a general procedure for in vivo labeling using this compound in mice bearing tumors.
1. Preparation of Infusion Solution:
-
Dissolve this compound in a suitable vehicle, such as a 1:1 mixture of molecular biology grade water and 1.8% saline.[7]
-
Filter the solution through a 0.22-micron syringe filter to ensure sterility. Prepare this solution fresh before each experiment.[7]
2. Administration of this compound:
-
Anesthetize the mouse according to approved animal protocols.
-
Administer the this compound solution. Common methods include:
-
Intravenous (IV) injection: Place a catheter in the lateral tail vein for infusion. A typical protocol involves a bolus injection (e.g., 0.2125 mg/g body mass) followed by a continuous infusion.[7]
-
Intraperitoneal (IP) injection: Inject the solution directly into the peritoneal cavity.[4]
-
Jugular vein delivery: For more controlled infusions, a catheter can be placed in the jugular vein.[4]
-
3. Sample Collection:
-
After the desired labeling period (which can range from minutes to hours), euthanize the mouse.
-
Quickly excise the tissues of interest (e.g., tumor, liver, brain).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
Store the frozen tissues at -80°C until metabolite extraction.
4. Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Follow a similar procedure as the in vitro extraction to separate the metabolite-containing supernatant from the tissue debris.
Analytical Methodologies
The analysis of 13C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a widely used technique for its high sensitivity and ability to separate complex mixtures of metabolites.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites.[8]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of labeled and unlabeled metabolites.[9]
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): These targeted approaches provide high sensitivity and specificity for quantifying known metabolites and their isotopologues.[4][9]
-
Parallel Reaction Monitoring (PRM): This method also offers targeted analysis with high resolution and mass accuracy.[9]
-
Untargeted Metabolomics: High-resolution MS can be used for untargeted analysis to identify a broader range of labeled metabolites.[2]
-
Caption: General experimental workflow for this compound tracing studies.
Data Presentation and Interpretation
The data obtained from this compound tracing experiments are typically presented as the fractional enrichment of 13C in various metabolites or as calculated metabolic fluxes.
Quantitative Data Summary
The following tables provide examples of how quantitative data from this compound tracing experiments can be structured. The values presented are illustrative and will vary depending on the specific experimental conditions and biological system.
Table 1: Fractional Enrichment of TCA Cycle Intermediates in Cancer Cells
| Metabolite | Isotopologue | Fractional Enrichment (%) - Normoxia | Fractional Enrichment (%) - Hypoxia |
| Glutamate | M+5 | 95.2 ± 1.3 | 96.1 ± 0.9 |
| α-Ketoglutarate | M+5 | 88.7 ± 2.1 | 90.3 ± 1.5 |
| Succinate | M+4 | 75.4 ± 3.5 | 68.2 ± 4.1 |
| Fumarate | M+4 | 72.1 ± 3.9 | 65.9 ± 4.3 |
| Malate | M+4 | 70.8 ± 4.2 | 64.5 ± 4.8 |
| Citrate | M+5 | 12.3 ± 2.8 | 38.1 ± 5.2 |
| Aspartate | M+4 | 65.7 ± 4.0 | 58.3 ± 4.6 |
Table 2: Calculated Metabolic Fluxes in Pancreatic Cancer Cells
| Metabolic Flux | Flux Rate (nmol/min/mg protein) - Control | Flux Rate (nmol/min/mg protein) - Drug Treated |
| Glutamine Uptake | 12.5 ± 1.8 | 8.2 ± 1.1 |
| Glutaminolysis (Glutamine -> α-KG) | 10.1 ± 1.5 | 5.9 ± 0.9 |
| TCA Cycle (α-KG -> Malate) | 8.7 ± 1.3 | 4.8 ± 0.7 |
| Reductive Carboxylation (α-KG -> Citrate) | 1.4 ± 0.4 | 1.1 ± 0.3 |
Conclusion
This compound is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its ability to trace the metabolic fate of glutamine provides invaluable insights into fundamental biological processes and disease states, particularly in the field of oncology. The methodologies described in this guide offer a framework for designing and executing robust stable isotope tracing experiments to advance our understanding of metabolic reprogramming and to identify novel therapeutic strategies.
References
- 1. Metabolomics | CK Isotopes [ckisotopes.com]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purity of L-Glutamine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purity of L-Glutamine-¹³C₅, a stable isotope-labeled amino acid crucial for metabolic research, particularly in the fields of oncology and neurology. This document details synthetic pathways, purification protocols, and analytical methods for quality control, presented in a format tailored for researchers, scientists, and drug development professionals.
Introduction
L-Glutamine-¹³C₅ is a non-radioactive, stable isotope-labeled form of the amino acid L-glutamine, where all five carbon atoms are replaced with the ¹³C isotope. This isotopic labeling allows for the precise tracing of glutamine's metabolic fate in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] Its application is pivotal in metabolic flux analysis, studying cancer cell metabolism, and understanding neurotransmitter synthesis.[5][6][7] The synthesis of high-purity L-Glutamine-¹³C₅ is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic enrichment and to minimize impurities.
Chemical Synthesis of L-Glutamine-¹³C₅
The chemical synthesis of L-Glutamine-¹³C₅ typically starts from a commercially available ¹³C-labeled precursor, such as L-Glutamic acid-¹³C₅. The core of the synthesis involves the amidation of the γ-carboxyl group of glutamic acid. Several synthetic strategies have been developed for glutamine and its labeled analogues, often involving protection of the α-amino and α-carboxyl groups, activation of the γ-carboxyl group, and subsequent amidation.
A representative multi-step synthesis approach is outlined below, adapted from methodologies described for similar isotopically labeled glutamine derivatives.[5][8]
Generalized Synthetic Pathway
The synthesis can be conceptually broken down into the following key stages:
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Protection of L-Glutamic acid-¹³C₅: The α-amino and α-carboxyl groups of the starting material, L-Glutamic acid-¹³C₅, are protected to prevent side reactions during the subsequent amidation step. Phthalic anhydride is a common protecting group for the α-amino group.[9]
-
Activation of the γ-Carboxyl Group: The γ-carboxyl group is activated to facilitate the reaction with ammonia. This can be achieved by converting it into an acid anhydride or another reactive ester.
-
Amidation: The activated γ-carboxyl group is reacted with a source of ammonia to form the γ-amide, yielding the protected L-Glutamine-¹³C₅.
-
Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final product, L-Glutamine-¹³C₅.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. L-グルタミン-13C5 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile synthesis [5-(13)C-4-(2)H(2)]-L-glutamine for hyperpolarized MRS imaging of cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
L-Glutamine-¹³C₅: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, L-Glutamine-¹³C₅ serves as a powerful tool in metabolic research. This stable isotope-labeled amino acid is instrumental in tracing the metabolic fate of glutamine within cellular systems, offering profound insights into biochemical pathways critical in fields such as oncology, immunology, and neurobiology.
L-Glutamine, the most abundant amino acid in the human body, is a key player in a multitude of metabolic processes, including nucleotide synthesis, redox homeostasis, and energy production. By replacing the naturally occurring ¹²C atoms with the heavier ¹³C isotope at all five carbon positions, L-Glutamine-¹³C₅ enables the precise tracking and quantification of glutamine's contribution to these pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the physical and chemical properties of L-Glutamine-¹³C₅, detailed experimental protocols for its use, and visualizations of the key metabolic pathways it helps to elucidate.
Core Physical and Chemical Properties
The fundamental characteristics of L-Glutamine-¹³C₅ are crucial for its effective application in experimental settings. The following tables summarize its key physical, chemical, and analytical properties.
| Identifier | Value | Source |
| CAS Number | 184161-19-1 | [MedChemExpress, Sigma-Aldrich] |
| Molecular Formula | ¹³C₅H₁₀N₂O₃ | [MedChemExpress] |
| Molecular Weight | 151.11 g/mol | [MedChemExpress, Sigma-Aldrich] |
| Synonyms | L-Glutamic acid 5-amide-¹³C₅, (S)-2,5-Diamino-5-oxopentanoic acid-¹³C₅, L-Glutamine-ul-¹³C | [Sigma-Aldrich] |
| Property | Value | Source |
| Appearance | White to off-white solid | [Sigma-Aldrich] |
| Melting Point | 185 °C (decomposes) | [Sigma-Aldrich] |
| Solubility | Soluble in water (16.67 mg/mL, requires warming and sonication) and 1 M HCl (50 mg/mL). | [MedChemExpress, Sigma-Aldrich] |
| Optical Activity | [α]25/D +33.0° (c = 2 in 5 M HCl) | [Sigma-Aldrich] |
| Storage | Store at room temperature, protected from light and moisture. | [Cambridge Isotope Laboratories, Inc.] |
| Specification | Value | Source |
| Isotopic Purity | ≥98 atom % ¹³C | [Sigma-Aldrich] |
| Chemical Purity | ≥95% (CP) | [Sigma-Aldrich] |
| Mass Shift | M+5 | [Sigma-Aldrich] |
Key Metabolic Pathways of Glutamine
L-Glutamine-¹³C₅ is primarily used to trace the flow of carbon atoms through central carbon metabolism. The following diagrams, generated using the DOT language, illustrate the major metabolic fates of glutamine.
Caption: Oxidative glutamine metabolism (Glutaminolysis).
A Technical Guide to L-Glutamine-¹³C₅: Mechanism of Action in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Stable Isotopes in Metabolic Research
Modern metabolic research has shifted from measuring static metabolite levels to understanding the dynamic flow, or flux, of molecules through complex biochemical networks.[1] Stable isotope tracers, such as L-Glutamine-¹³C₅, are paramount to this endeavor.[2][3] L-Glutamine-¹³C₅ is a non-radioactive, stable isotope-labeled (SIL) form of the amino acid L-glutamine, where all five carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C).[4] This labeling allows researchers to trace the fate of glutamine's carbon backbone as it is metabolized by the cell, providing a quantitative map of its contribution to various biosynthetic and bioenergetic pathways.[3][5]
Glutamine is the most abundant amino acid in human circulation and plays a central role in the metabolism of highly proliferative cells, particularly cancer cells.[6][7] It serves as a key nitrogen donor for nucleotide and amino acid synthesis and a significant carbon source to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5][8][9][10] By using L-Glutamine-¹³C₅, scientists can dissect these pathways, identify metabolic reprogramming in disease states, and evaluate the efficacy of drugs that target cellular metabolism.[5][7][11]
Mechanism of Action: Tracing the Metabolic Fate of L-Glutamine-¹³C₅
The "mechanism of action" of L-Glutamine-¹³C₅ is its journey through metabolic pathways. The heavy carbon atoms act as a signal that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, revealing which downstream metabolites are derived from glutamine.
Cellular Uptake and Conversion to α-Ketoglutarate
The journey begins with the transport of L-Glutamine-¹³C₅ into the cell, primarily via solute carrier (SLC) family transporters like SLC1A5 (ASCT2).[8] Once inside, the process of glutaminolysis commences in the mitochondria.[8]
-
Glutamine to Glutamate: The enzyme glutaminase (GLS) catalyzes the hydrolysis of L-Glutamine-¹³C₅, removing the amide nitrogen to produce L-Glutamate-¹³C₅ and ammonia.[8][12]
-
Glutamate to α-Ketoglutarate: L-Glutamate-¹³C₅ is then converted into α-Ketoglutarate-¹³C₅ (α-KG-¹³C₅). This conversion can occur via two main routes:
At this stage, the five-carbon skeleton of glutamine is now in the form of the key TCA cycle intermediate, α-ketoglutarate, and is fully labeled with ¹³C.
Oxidative Metabolism in the TCA Cycle (Anaplerosis)
The primary fate of glutamine-derived α-KG-¹³C₅ in many cells is to enter the TCA cycle to replenish intermediates used for biosynthesis.[12][13] This is a critical function, especially in cancer cells that shunt glucose-derived pyruvate away from the TCA cycle.[12]
-
α-KG → Succinyl-CoA → ... → Oxaloacetate: As α-KG-¹³C₅ proceeds through the oxidative TCA cycle, the ¹³C labels are transferred to subsequent intermediates.
-
The first turn of the cycle produces Succinyl-CoA-¹³C₄ (one ¹³C is lost as ¹³CO₂) and subsequently Malate-¹³C₄ and Oxaloacetate-¹³C₄.
-
The detection of these M+4 labeled intermediates by mass spectrometry is a direct indicator of glutamine anaplerosis.[14]
-
Reductive Carboxylation: An Alternative Pathway
Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reverse pathway known as reductive carboxylation.[7][11]
-
α-KG → Isocitrate → Citrate: The enzyme isocitrate dehydrogenase (IDH), operating in reverse, reductively carboxylates α-KG-¹³C₅ to form Isocitrate-¹³C₅.[7][15][16]
-
This is then isomerized to Citrate-¹³C₅. This M+5 labeled citrate is a hallmark of reductive carboxylation.[17]
-
This pathway is a crucial source of cytosolic acetyl-CoA for the synthesis of fatty acids and lipids, independent of glucose.[7][15][16] The detection of ¹³C labels in fatty acids after administration of L-Glutamine-¹³C₅ provides strong evidence for this metabolic route.[2][6][15]
Data Presentation: Quantitative Analysis of ¹³C Labeling
The power of L-Glutamine-¹³C₅ lies in quantifying the fractional contribution of glutamine to downstream metabolite pools. This is achieved by measuring the mass isotopologue distribution (MID) of metabolites using LC-MS. The MID reveals the percentage of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.
Below are representative tables summarizing the type of quantitative data obtained from a ¹³C₅-glutamine tracing experiment in a cancer cell line.
Table 1: Mass Isotopologue Distribution (%) of TCA Cycle Intermediates after L-Glutamine-¹³C₅ Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | Predominant Pathway |
| Glutamate | 5.2 | 0.5 | 0.8 | 1.1 | 2.4 | 90.0 | Direct Precursor |
| α-Ketoglutarate | 8.1 | 0.6 | 0.9 | 1.3 | 2.8 | 86.3 | Direct Precursor |
| Malate | 35.5 | 2.1 | 5.5 | 4.1 | 52.8 | 0.0 | Anaplerosis |
| Aspartate | 38.9 | 2.5 | 6.1 | 4.5 | 48.0 | 0.0 | Anaplerosis (via OAA) |
| Citrate | 45.1 | 3.0 | 7.2 | 5.1 | 28.1 | 11.5 | Anaplerosis & Reductive |
Note: Data are hypothetical but representative of typical experimental outcomes. M+5 in Glutamate and α-KG confirms the uptake and conversion of the tracer. M+4 in Malate and Aspartate demonstrates significant anaplerotic flux.[14] M+5 in Citrate is a clear marker of reductive carboxylation.[17]
Table 2: Fractional Contribution of Glutamine to Lipogenic Acetyl-CoA
| Condition | Tracer | % Contribution of Glutamine to Palmitate (C16:0) | Key Finding |
| Normoxia (21% O₂) | L-Glutamine-¹³C₅ | 12.5% | Modest contribution to lipids. |
| Hypoxia (1% O₂) | L-Glutamine-¹³C₅ | 38.2% | Hypoxia significantly upregulates reductive carboxylation for lipogenesis.[16][17] |
Experimental Protocols
Conducting a successful stable isotope tracing experiment requires careful planning and execution.[1]
General Experimental Workflow
The overall process involves cell culture with the SIL tracer, rapid quenching of metabolism, metabolite extraction, and analysis by mass spectrometry.
Detailed Methodology: In Vitro Labeling
This protocol provides a step-by-step guide for a typical experiment using adherent cells.[2]
-
Cell Seeding: Plate cells (e.g., human glioblastoma cells) in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS.
-
Preparation of Labeling Medium: Prepare DMEM medium where standard L-glutamine is replaced with L-Glutamine-¹³C₅ (e.g., at a final concentration of 4 mM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed L-Glutamine-¹³C₅ labeling medium to each well.
-
Incubate for a desired time course. The duration depends on the pathway of interest; TCA cycle intermediates often reach isotopic steady state within hours.[1]
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plate on a bed of dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., a Q-Exactive) coupled with liquid chromatography (e.g., using a ZIC-pHILIC column for polar metabolite separation).[18]
-
-
Data Processing:
-
Process the raw LC-MS data using software like MAVEN to identify metabolites and their mass isotopologue distributions.[3]
-
Correct the raw MID data for the natural abundance of ¹³C and other isotopes to determine the true fractional enrichment from the tracer.
-
Conclusion and Future Directions
L-Glutamine-¹³C₅ is an indispensable tool for elucidating the complexities of cellular metabolism.[5][19] Its application has been pivotal in understanding the metabolic reprogramming that characterizes diseases like cancer, revealing phenomena such as enhanced glutaminolysis and reductive carboxylation.[7][11][17] For drug development professionals, these tracing techniques offer a powerful method to confirm the mechanism of action of metabolic inhibitors, identify off-target effects, and discover novel therapeutic vulnerabilities.[9][12] As analytical technologies continue to improve in sensitivity and resolution, the use of L-Glutamine-¹³C₅ and other stable isotope tracers will undoubtedly lead to deeper insights into the metabolic underpinnings of health and disease.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Cambridge Isotope Laboratories L-Glutamine 13C5, 184161-19-1, MFCD00144603, | Fisher Scientific [fishersci.com]
- 5. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking anaplerotic entry of glutamine to TCA cycle sensitizes K-Ras mutant cancer cells to cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to L-Glutamine-¹³C₅ as a Metabolic Tracer
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Glutamine and Isotopic Tracers
Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells and activated immune cells.[1][2][3] It serves not only as a building block for proteins and nucleotides but also as a major carbon and nitrogen source, fueling cellular bioenergetics and maintaining redox homeostasis.[1][4] Glutamine's metabolic versatility makes it a key player in the metabolic reprogramming that characterizes many disease states, particularly cancer.[5][6]
Stable isotope tracers, such as uniformly carbon-13 labeled L-Glutamine (L-Glutamine-¹³C₅), are indispensable tools for elucidating the complex fate of glutamine within metabolic networks.[4][7] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can track the incorporation of glutamine-derived carbons into downstream metabolites.[8][9] This technique, known as metabolic flux analysis (MFA), provides a quantitative snapshot of intracellular enzyme activities and pathway utilization, offering profound insights into cellular physiology and pathology.[5][7] This guide details the biological role of L-Glutamine-¹³C₅, presents methodologies for its use, and provides a framework for data interpretation.
Core Metabolic Pathways Traced by L-Glutamine-¹³C₅
L-Glutamine-¹³C₅ is a powerful tool to investigate several key metabolic routes. The five ¹³C atoms of the tracer are incorporated into a variety of downstream molecules, and their distribution, known as the mass isotopologue distribution (MID), reveals the activity of specific pathways.[10]
Glutaminolysis and TCA Cycle Anaplerosis (Oxidative Metabolism)
The primary catabolic pathway for glutamine is glutaminolysis. In this process, glutamine is first deaminated to glutamate, which is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG).[10][11] This anaplerotic function is vital for replenishing the TCA cycle, a central hub of cellular metabolism that provides precursors for biosynthesis and generates reducing equivalents for ATP production.[1][2]
When cells are cultured with L-Glutamine-¹³C₅:
-
Glutamate and α-Ketoglutarate: Both metabolites will appear as the M+5 isotopologue, indicating they have incorporated all five carbons from the glutamine tracer.[11]
-
Forward TCA Cycle Intermediates: As the M+5 α-KG is oxidized in the TCA cycle, it loses a ¹³CO₂ molecule during the conversion to succinyl-CoA. Consequently, downstream intermediates such as succinate, fumarate, malate, and the derived amino acid aspartate will be predominantly labeled as M+4 isotopologues.[1][10] Observing a strong M+4 signal in these metabolites is a clear indicator of oxidative glutamine metabolism fueling the TCA cycle.[2]
Reductive Carboxylation (Reductive Metabolism)
Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a reverse TCA cycle pathway known as reductive carboxylation.[5][10][11] In this pathway, glutamine-derived α-KG is reductively carboxylated by the enzyme isocitrate dehydrogenase (IDH) to form isocitrate, which is then isomerized to citrate.[10] This M+5 citrate can then be exported to the cytosol and cleaved to generate acetyl-CoA for de novo lipogenesis (the synthesis of fatty acids).[3][5]
-
Citrate: The detection of M+5 citrate is the hallmark of reductive carboxylation activity.[10][11] This occurs because the entire five-carbon backbone of α-KG is incorporated into the citrate molecule.
-
Lipids: The M+5 citrate can be converted into M+2 acetyl-CoA, which is then used to synthesize fatty acids. Therefore, L-Glutamine-¹³C₅ can be used to trace the contribution of glutamine to lipid synthesis.[3][10]
The ability to distinguish between oxidative (M+4 intermediates) and reductive (M+5 citrate) glutamine metabolism makes L-Glutamine-¹³C₅ an exceptionally informative tracer.[10]
Caption: Core metabolic fates of L-Glutamine-¹³C₅.
Data Presentation: Interpreting Isotope Labeling Patterns
Quantitative analysis of mass isotopologue distributions (MIDs) is the cornerstone of metabolic tracer studies. The tables below summarize the expected labeling patterns and the types of quantitative data that can be derived from an L-Glutamine-¹³C₅ experiment.
Table 1: Expected Mass Isotopologue Distribution (MID) from L-Glutamine-¹³C₅
| Metabolite | Pathway | Expected Primary Isotopologue (M+n) | Implication |
| Glutamate | Glutaminolysis | M+5 | Direct conversion from glutamine.[11] |
| α-Ketoglutarate | Glutaminolysis | M+5 | Direct conversion from glutamate.[11] |
| Proline | Amino Acid Synthesis | M+5 | Biosynthesis from glutamate.[2] |
| Citrate | Reductive Carboxylation | M+5 | Reductive carboxylation of α-KG.[10] |
| Succinate | Oxidative TCA Cycle | M+4 | Oxidative metabolism of α-KG.[10] |
| Fumarate | Oxidative TCA Cycle | M+4 | Oxidative metabolism of α-KG.[10] |
| Malate | Oxidative TCA Cycle | M+4 | Oxidative metabolism of α-KG.[10] |
| Aspartate | Oxidative TCA Cycle | M+4 | Transamination of M+4 oxaloacetate.[2] |
| Glutathione (GSH) | Redox Homeostasis | M+5 | Incorporation of M+5 glutamate.[6] |
Table 2: Key Quantitative Metrics from L-Glutamine-¹³C₅ Tracing Studies
| Metric | Description | Example Application |
| Isotopic Enrichment (%) | The percentage of a metabolite pool that is labeled with ¹³C. | Determines the extent to which glutamine contributes to the total pool of a specific metabolite. |
| Fractional Contribution | The fraction of a product metabolite's carbon atoms that are derived from the glutamine tracer. | Calculating the relative importance of glutamine versus other substrates (like glucose) for fueling the TCA cycle.[10] |
| Relative Flux Ratio | The ratio of fluxes through two competing pathways. | Comparing the rate of reductive carboxylation (M+5 citrate) to oxidative TCA flux (M+4 malate).[11] |
| Absolute Metabolic Flux (e.g., nmol/µg protein/hr) | The absolute rate of conversion of substrates to products, calculated using metabolic flux analysis (MFA) models. | Quantifying the precise rate of glutamine consumption or fatty acid synthesis under different drug treatments.[5] |
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for performing a ¹³C-glutamine tracing experiment in adherent cell cultures. Parameters should be optimized for specific cell lines and experimental conditions.[10]
Materials
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Custom DMEM lacking glucose and glutamine
-
L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, CLM-1822-H)
-
Unlabeled L-Glutamine and D-Glucose
-
6-well cell culture plates
-
Cold (4°C) 0.9% NaCl (Saline) solution
-
Cold (-80°C) 80% Methanol (HPLC-grade)
-
Cell scraper
-
Centrifuge
Methodology
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard culture medium.
-
Preparation of Labeling Medium: Prepare fresh DMEM containing the desired concentration of glucose (e.g., 10 mM) and L-Glutamine-¹³C₅ (e.g., 2 mM). The concentration should mimic physiological levels or the conditions being tested.
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Quickly wash the cells once with pre-warmed PBS or saline.
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by cell line and metabolic rates and should be determined empirically (typically 6-24 hours).[10]
-
-
Metabolite Extraction:
-
Quenching: To halt all enzymatic activity instantly, place the 6-well plate on dry ice. Aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer with 1-2 mL of ice-cold saline. It is critical to use saline instead of PBS to avoid phosphate interference in subsequent GC-MS analysis.[10] Aspirate the saline completely.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.[8]
-
Harvesting: Use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lysis & Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. This extract can be stored at -80°C until analysis.
-
-
Sample Analysis:
-
Dry the metabolite extracts, typically using a speed vacuum concentrator.
-
The dried metabolites are then derivatized (for GC-MS) or reconstituted in an appropriate solvent (for LC-MS).
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the metabolites and their mass isotopologues.[3][10]
-
-
Data Analysis:
-
Identify metabolites based on retention time and mass fragmentation patterns.
-
Quantify the peak areas for each mass isotopologue (e.g., M+0, M+1, M+2, etc.) of a given metabolite.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the metrics described in Table 2 to interpret the metabolic phenotype.
-
Caption: A typical experimental workflow for ¹³C metabolic tracing.
Applications in Research and Drug Development
The use of L-Glutamine-¹³C₅ extends across basic research and translational science:
-
Oncology: It is extensively used to study the "glutamine addiction" of cancer cells.[6] By tracing glutamine metabolism, researchers can identify metabolic vulnerabilities that can be targeted for therapy, such as inhibitors of glutaminase (GLS) or reductive carboxylation pathways.[1][6]
-
Immunology: Activated immune cells, like T cells, dramatically increase glutamine consumption to support their proliferation and effector functions.[2] L-Glutamine-¹³C₅ helps delineate the metabolic programs essential for a proper immune response.
-
Drug Development: This tracer is invaluable for determining the mechanism of action of drugs that target cellular metabolism.[1] Researchers can assess how a compound alters glutamine utilization, providing direct evidence of on-target effects and revealing potential off-target metabolic reprogramming.
Conclusion
L-Glutamine-¹³C₅ is a cornerstone of modern metabolic research. It provides a dynamic and quantitative view of how cells utilize one of their most important nutrients. The ability to simultaneously probe oxidative and reductive pathways, as well as biosynthetic outputs, offers an unparalleled level of detail into the metabolic wiring of a cell. For researchers in academia and industry, mastering the application of this tracer is essential for unraveling the metabolic complexities of disease and developing the next generation of targeted therapies.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.25 [isotope.com]
- 10. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
L-Glutamine-¹³C₅ Isotopic Enrichment: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
L-Glutamine, a non-essential amino acid, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a major source of carbon and nitrogen for the synthesis of macromolecules and as an anaplerotic source for the tricarboxylic acid (TCA) cycle.[1][2] The use of stable isotope-labeled L-Glutamine, particularly uniformly labeled L-Glutamine-¹³C₅, has become an indispensable tool in metabolic flux analysis (MFA) to trace the fate of glutamine carbons through various metabolic pathways.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with L-Glutamine-¹³C₅ isotopic enrichment studies, with a particular focus on cancer metabolism.
Core Principles of ¹³C Isotopic Enrichment
Stable isotope tracing utilizes compounds in which one or more atoms have been replaced by their heavy isotope, in this case, replacing ¹²C with ¹³C. When cells are cultured in media containing L-Glutamine-¹³C₅, the labeled carbon atoms are incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the mass shifts in these metabolites, allowing for the quantitative analysis of metabolic fluxes.[3] L-Glutamine-¹³C₅ is particularly informative as it labels all five carbon atoms, enabling the detailed tracking of their distribution through central carbon metabolism.[4]
Key Metabolic Pathways Traced by L-Glutamine-¹³C₅
The metabolism of glutamine is multifaceted and can be effectively dissected using L-Glutamine-¹³C₅. The primary routes include glutaminolysis and reductive carboxylation.
-
Glutaminolysis: In this oxidative pathway, glutamine is converted to glutamate and then to α-ketoglutarate (α-KG), which enters the TCA cycle to generate energy and biosynthetic precursors.[5][6]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate and subsequently citrate, providing a key source of acetyl-CoA for de novo lipogenesis.[5][6]
The flow of the ¹³C label from glutamine through these pathways provides a detailed map of cellular metabolic reprogramming, a hallmark of cancer.[1][2]
Experimental Protocols
A typical L-Glutamine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis. The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Labeling
A standardized protocol for isotopic labeling in cultured cells is crucial for reproducible results.
Table 1: Protocol for ¹³C-Glutamine Labeling in Cell Culture
| Step | Procedure | Details and Considerations |
| 1. Cell Seeding | Seed cells in appropriate culture vessels (e.g., 6-well plates). | Cell density should allow for logarithmic growth during the labeling period. A typical seeding density is 200,000 cells/well.[2] |
| 2. Cell Attachment | Allow cells to attach and grow in standard culture medium. | An incubation period of at least 6 hours is recommended.[2] |
| 3. Media Switch | Replace the standard medium with medium containing L-Glutamine-¹³C₅. | The concentration of the tracer should be similar to that of glutamine in standard medium (e.g., 4 mM). Ensure the medium contains all other necessary nutrients.[2] |
| 4. Incubation | Incubate cells for a predetermined period to achieve isotopic steady state. | The time required to reach steady state varies between cell lines and metabolites. Preliminary time-course experiments are recommended.[1] |
Metabolite Extraction
The efficient extraction of intracellular metabolites is critical for accurate analysis.
Table 2: Protocol for Polar Metabolite Extraction
| Step | Procedure | Details and Considerations |
| 1. Quenching | Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). | This step halts enzymatic activity and removes extracellular metabolites. |
| 2. Lysis and Extraction | Add a cold extraction solvent (e.g., 80% methanol) to the cells.[7] | Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. |
| 3. Centrifugation | Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C.[8] | This pellets cell debris and proteins. |
| 4. Supernatant Collection | Collect the supernatant containing the polar metabolites. | The supernatant can then be dried and derivatized for GC-MS analysis or directly analyzed by LC-MS. |
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for measuring ¹³C enrichment.
Table 3: Overview of Mass Spectrometry Analysis
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Requires chemical derivatization to increase volatility.[2] | Often requires less sample preparation. |
| Metabolite Coverage | Excellent for small, volatile metabolites like TCA cycle intermediates. | Broad coverage of polar and non-polar metabolites.[9][10] |
| Instrumentation | Widely available and robust. | Offers high sensitivity and specificity, particularly with tandem MS.[9][10] |
| Data Analysis | Analysis of mass isotopomer distributions (MIDs) to determine the number of ¹³C atoms in a fragment. | Selected reaction monitoring (SRM) or full scan analysis to quantify labeled and unlabeled metabolites.[7] |
Data Presentation and Interpretation
The primary output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data reveals the fractional contribution of the labeled substrate to each metabolite pool.
Table 4: Example Mass Isotopomer Distribution for TCA Cycle Intermediates after L-Glutamine-¹³C₅ Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | Interpretation |
| Glutamate | 5% | 2% | 3% | 5% | 10% | 75% | High M+5 indicates direct conversion from glutamine. |
| α-Ketoglutarate | 8% | 3% | 4% | 6% | 12% | 67% | High M+5 reflects active glutaminolysis. |
| Citrate | 30% | 5% | 15% | 8% | 22% | 20% | M+5 indicates reductive carboxylation; M+4 indicates oxidative TCA cycle flux. |
| Malate | 40% | 10% | 25% | 15% | 10% | 0% | M+4 indicates multiple turns of the oxidative TCA cycle. |
| Aspartate | 35% | 8% | 20% | 12% | 25% | 0% | M+4 is derived from M+4 oxaloacetate from the TCA cycle. |
Note: The values in this table are illustrative and will vary depending on the cell type and experimental conditions.
Visualizing Metabolic Pathways and Workflows
Graphviz diagrams can effectively illustrate the complex relationships in metabolic pathways and experimental designs.
Caption: Glutamine metabolism pathways traced by L-Glutamine-¹³C₅.
Caption: General experimental workflow for ¹³C metabolic flux analysis.
Conclusion
L-Glutamine-¹³C₅ isotopic enrichment is a powerful and indispensable technique for elucidating the complexities of cellular metabolism, particularly in the context of diseases like cancer.[1][2] By providing a quantitative map of metabolic fluxes, these studies offer invaluable insights into the metabolic reprogramming that drives cell proliferation and survival. The detailed protocols and data interpretation frameworks presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to leverage this technology to uncover novel therapeutic targets and advance our understanding of metabolic regulation.
References
- 1. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 10. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on Glutamine Metabolism with ¹³C Tracers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational principles and methodologies for studying glutamine metabolism using stable isotope tracers, specifically ¹³C-labeled glutamine. The central role of glutamine in cellular metabolism, particularly in cancer, makes it a critical area of investigation for understanding disease states and developing novel therapeutic strategies. This document details the primary metabolic pathways of glutamine, outlines comprehensive experimental protocols for ¹³C tracer studies, presents quantitative data interpretation, and visualizes key metabolic and experimental workflows.
Introduction: The Pivotal Role of Glutamine Metabolism
Glutamine, the most abundant amino acid in the bloodstream, is a crucial nutrient for highly proliferative cells, including cancer cells.[1][2][3][4] It serves as a primary source of carbon and nitrogen for the synthesis of essential macromolecules such as nucleotides, amino acids, and lipids.[2][3][4][5] Unlike normal differentiated cells, cancer cells often exhibit reprogrammed metabolism, characterized by an increased reliance on glutamine, a phenomenon often termed "glutamine addiction."[1] This metabolic shift supports the bioenergetic and biosynthetic demands of rapid cell growth and proliferation.[6][7]
The metabolism of glutamine is primarily initiated by its conversion to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS).[5][8][9] From glutamate, the metabolic pathways diverge, with two major routes being of primary interest:
-
Glutaminolysis: This is the oxidative pathway where glutamate is converted to α-ketoglutarate (α-KG), which then enters the tricarboxylic acid (TCA) cycle to generate ATP and reducing equivalents (NADH and FADH₂).[6][7][10] This process, known as anaplerosis, replenishes TCA cycle intermediates, supporting energy production and biosynthesis.[1][7][11]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate, which is then converted to citrate.[6][7][10] This citrate is exported to the cytoplasm and cleaved to produce acetyl-CoA, a key precursor for de novo lipogenesis (fatty acid synthesis).[6][7][10]
Given the complexity and context-dependency of these pathways, stable isotope tracing with ¹³C-labeled glutamine has become an indispensable tool for accurately quantifying metabolic fluxes and elucidating the metabolic fate of glutamine in various biological systems.[11]
Key Metabolic Pathways of Glutamine
The journey of glutamine from uptake to its contribution to various cellular components can be traced effectively using ¹³C-labeled isotopes. The following diagrams illustrate the primary pathways.
References
- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 6. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advancing Cancer Treatment by Targeting Glutamine Metabolism-A Roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
L-Glutamine-¹³C₅: A Technical Guide to Unraveling Amino Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells and plays a central role in a myriad of metabolic pathways.[1][2] The stable isotope-labeled form, L-Glutamine-¹³C₅, has emerged as an indispensable tool for researchers to trace the metabolic fate of glutamine and elucidate the intricate workings of amino acid metabolism, particularly in the context of cancer and other diseases.[3][4] This in-depth technical guide provides a comprehensive overview of the application of L-Glutamine-¹³C₅ as a metabolic tracer, complete with experimental protocols, data presentation, and pathway visualizations to empower your research.
Core Principles of L-Glutamine-¹³C₅ Tracing
L-Glutamine-¹³C₅ is a form of L-Glutamine where all five carbon atoms are replaced with the heavy isotope, carbon-13.[5][6] When introduced into a biological system, the ¹³C-labeled carbons can be tracked as they are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these ¹³C-labeled metabolites, thereby mapping the flow of glutamine-derived carbons through various metabolic pathways.[5][7] This technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite levels.[8]
The primary metabolic routes of glutamine that can be investigated using L-Glutamine-¹³C₅ include:
-
Glutaminolysis: The conversion of glutamine to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis.[4][9]
-
Reductive Carboxylation: A pathway, often active in cancer cells and under hypoxic conditions, where α-ketoglutarate is converted to citrate in a reversal of the TCA cycle, providing a source for lipid synthesis.[4][9]
-
Amino Acid Synthesis: The nitrogen and carbon from glutamine are used to synthesize other non-essential amino acids such as glutamate, aspartate, and proline.[10][11]
-
Nucleotide Synthesis: The nitrogen from glutamine is a crucial component in the de novo synthesis of purines and pyrimidines.[11][12]
-
Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of the major cellular antioxidant, glutathione.[1]
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to L-Glutamine-¹³C₅ tracing experiments.
| Parameter | Value | Notes |
| L-Glutamine Concentration in Cell Culture Media | ||
| DMEM/F12 Nutrient Mixture | 2.5 mM | Optimal concentration. |
| Serum-Free/Protein Free Hybridoma Medium | 2.7 mM | Optimal concentration. |
| DMEM, GMEM, IMDM, H-Y medium | 4 mM | Optimal concentration. |
| Ames' Medium | 0.5 mM | Lower end of the typical range. |
| MCDB Media 131 | 10 mM | Higher end of the typical range. |
| In Vivo Infusion Parameters for Mice | ||
| Bolus Infusion | 0.2125 mg/g body mass | Administered over 1 minute in 150 µL of saline.[13] |
| Continuous Infusion | 0.004 mg/g body mass per minute | Administered for 5-6 hours in a volume of 150-200 µL/h.[13] |
Key Experimental Protocols
In Vitro Cell Culture Labeling with L-Glutamine-¹³C₅
This protocol is adapted for adherent mammalian cells grown in a 6-well plate format.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
L-Glutamine-¹³C₅ tracer medium: Basal medium (e.g., glutamine-free DMEM) supplemented with 10% dialyzed fetal bovine serum (dFBS), desired concentration of L-Glutamine-¹³C₅ (typically 4 mM), and other necessary nutrients (e.g., 25 mM glucose).[9]
-
-20°C Methanol
-
Ice-cold distilled water
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed 200,000 to 3 x 10⁶ cells per well in a 6-well plate with complete growth medium.[9][14] Incubate at 37°C in a 5% CO₂ humidified incubator for at least 6 hours to allow for cell attachment.[9]
-
Media Exchange: After cell attachment, aspirate the growth medium and wash the cells twice with room temperature PBS.[9]
-
Tracer Incubation: Add 2 mL of the pre-warmed L-Glutamine-¹³C₅ tracer medium to each well.[9] Incubate for the desired time period (e.g., 24 hours) to achieve isotopic steady state.[9]
-
Metabolite Quenching and Extraction:
-
Place the plate on ice and aspirate the tracer medium.
-
Immediately add 400 µL of -20°C methanol to each well to quench metabolism.[9]
-
Add 200 µL of ice-cold distilled water to each well and gently shake the plate.[9]
-
Scrape the cells from the well surface using a cell scraper.[9]
-
Transfer the methanol-water cell suspension to a pre-chilled microcentrifuge tube.[9]
-
-
Sample Processing for Mass Spectrometry:
-
For polar metabolites, homogenize the cell suspension, vortex, and centrifuge at high speed (e.g., 18,000 x g) at 4°C for 20 minutes.[14]
-
Transfer the supernatant to a new tube and lyophilize overnight.[14]
-
Reconstitute the dried sample in an appropriate solvent (e.g., 50% acetonitrile) for LC-MS analysis.[14]
-
For fatty acids, a separate extraction protocol involving homogenization and derivatization is required.[9]
-
In Vivo L-Glutamine-¹³C₅ Infusion in Mice
This protocol is a general guideline for stable isotope tracing in mouse models. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mouse model of interest
-
L-Glutamine-¹³C₅ solution prepared in a 1:1 ratio of molecular biology grade water and 1.8% saline, sterile filtered.[13]
-
Programmable multi-syringe infusion pump system.[13]
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions. Anesthetize the mouse prior to the infusion procedure.
-
Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for infusion.
-
L-Glutamine-¹³C₅ Infusion:
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly excise the tissues of interest.
-
Metabolite Quenching: Immediately freeze the collected tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Processing: Tissues should be stored at -80°C until further processing. For metabolite extraction, the frozen tissue is typically pulverized and extracted with a cold solvent mixture (e.g., methanol/water).
Visualizing Amino Acid Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows involving L-Glutamine-¹³C₅.
Caption: A typical experimental workflow for L-Glutamine-¹³C₅ tracing studies.
Caption: Glutaminolysis and entry of L-Glutamine-¹³C₅ into the TCA cycle.
Caption: The reductive carboxylation pathway for lipid synthesis from L-Glutamine-¹³C₅.
Caption: Synthesis of other amino acids from L-Glutamine-¹³C₅.
Conclusion
L-Glutamine-¹³C₅ is a powerful and versatile tool for elucidating the complex and dynamic nature of amino acid metabolism. By employing the principles and protocols outlined in this guide, researchers in academia and the pharmaceutical industry can gain deeper insights into cellular physiology and pathology. The ability to trace the metabolic fate of glutamine provides a unique window into the metabolic reprogramming that occurs in diseases like cancer, offering the potential to identify novel therapeutic targets and develop more effective treatment strategies. As analytical technologies continue to advance, the application of stable isotope tracers like L-Glutamine-¹³C₅ will undoubtedly play an even more critical role in advancing our understanding of biological systems.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. eurisotop.com [eurisotop.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.1MG [isotope.com]
- 7. This compound [myskinrecipes.com]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Characterization and Determination of 13CâLabeled Nonessential Amino Acids in a 13C5âGlutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - Analytical Chemistry - Figshare [figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. The Fate of Glutamine in Human Metabolism. The Interplay with Glucose in Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Glutamine-¹³C₅ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing L-Glutamine-¹³C₅ in stable isotope tracing studies to investigate cellular metabolism, particularly in the context of cancer research and drug development.
Introduction
L-glutamine is a crucial nutrient for rapidly proliferating cells, serving as a primary carbon and nitrogen source for various metabolic pathways.[1][2] Stable isotope-labeled L-Glutamine-¹³C₅ is a powerful tool for tracing the metabolic fate of glutamine within cells. By replacing standard L-glutamine with its ¹³C-labeled counterpart in cell culture media, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites using mass spectrometry (MS). This technique, known as metabolic flux analysis, provides valuable insights into the activity of key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glutaminolysis, and reductive carboxylation.[1][3][4] Understanding how these pathways are altered in disease states like cancer can reveal novel therapeutic targets.
Key Metabolic Pathways Traced by L-Glutamine-¹³C₅
L-Glutamine-¹³C₅ allows for the detailed investigation of two major glutamine metabolic routes:
-
Glutaminolysis (Oxidative Metabolism): Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle in the oxidative direction.[1][3][4] Using uniformly labeled [U-¹³C₅]glutamine will result in the generation of M+4 labeled TCA cycle intermediates such as malate, fumarate, and aspartate.[1]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[1][3][4] This pathway is crucial for supplying acetyl-CoA for de novo lipogenesis.[1][3] Tracing with [U-¹³C₅]glutamine will lead to the production of M+5 citrate, M+3 oxaloacetate, M+3 malate, and M+3 fumarate.[1]
Experimental Workflow Overview
The general workflow for an L-Glutamine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Glutamine-¹³C₅ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as L-Glutamine-¹³C₅, researchers can trace the path of the labeled atoms through various metabolic pathways. This provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients to produce energy and building blocks for growth and proliferation. Glutamine, a non-essential amino acid, is a key nutrient for many rapidly dividing cells, including cancer cells, making it a critical focus in metabolic research and drug development.[1][2] L-Glutamine-¹³C₅, in which all five carbon atoms are replaced with the stable isotope ¹³C, is a widely used tracer to investigate glutamine metabolism.[2] Its use allows for the comprehensive tracking of glutamine-derived carbon into various downstream metabolites, including intermediates of the tricarboxylic acid (TCA) cycle, other amino acids, and lipids.[3][4]
These application notes provide a detailed overview and experimental protocols for utilizing L-Glutamine-¹³C₅ in metabolic flux analysis, from experimental design and cell culture to mass spectrometry analysis and data interpretation.
Key Metabolic Pathways Traced by L-Glutamine-¹³C₅
L-Glutamine-¹³C₅ is instrumental in elucidating the contributions of glutamine to central carbon metabolism through two primary pathways:
-
Glutaminolysis: This is the canonical pathway where glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate. The ¹³C label can then be traced as it progresses through the oxidative TCA cycle, contributing to the synthesis of other intermediates like succinate, fumarate, and malate.[3][5]
-
Reductive Carboxylation: In some cells, particularly under hypoxic conditions or with mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[3][5] This "reverse" TCA cycle activity is a significant pathway for lipid biosynthesis, and L-Glutamine-¹³C₅ is an excellent tracer for quantifying this flux.[3][5]
Experimental Design and Considerations
Choice of Tracer:
While uniformly labeled L-Glutamine-¹³C₅ provides a comprehensive overview of glutamine's metabolic fate, other glutamine tracers can be used for more specific questions. For instance, [1-¹³C]glutamine or [5-¹³C]glutamine can help distinguish between oxidative and reductive metabolism.[3] However, [U-¹³C₅]glutamine is often the preferred tracer for an initial, broad assessment of glutamine's contribution to the TCA cycle and anaplerosis.[6][7]
Cell Culture Conditions:
It is crucial to use a culture medium that allows for the precise control of nutrient concentrations. Typically, a glutamine-free basal medium is supplemented with a known concentration of L-Glutamine-¹³C₅. The duration of labeling is also a critical parameter and should be optimized to ensure that the intracellular metabolite pools have reached an isotopic steady state, which can vary between cell types and metabolites.[3]
Experimental Protocols
Protocol 1: Cell Culture and Labeling with L-Glutamine-¹³C₅
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Appropriate cell culture plates or flasks
-
Glutamine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Penicillin-Streptomycin solution
-
L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, Inc., CLM-1822-H)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. For a 6-well plate, a common starting density is 200,000 cells/well.[3]
-
Cell Adhesion: Allow cells to adhere and grow for at least 6 hours in complete medium containing unlabeled glutamine.[3]
-
Media Exchange:
-
Aspirate the complete medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium: glutamine-free medium supplemented with the desired concentration of L-Glutamine-¹³C₅ (typically 2-4 mM), FBS, and other necessary components.
-
-
Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This can range from a few hours to 24 hours depending on the cell line and the metabolites of interest.[3][7]
-
Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol describes a widely used method for quenching metabolism and extracting polar metabolites.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching and Washing:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
-
Extraction:
-
Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).[1]
-
Incubate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching of metabolic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1]
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heat.[1]
-
Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
Protocol 3: Sample Preparation and Analysis by GC-MS
Materials:
-
Dried metabolite extracts
-
Pyridine
-
Methoxyamine hydrochloride
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Heating block or oven
-
GC-MS instrument
Procedure:
-
Derivatization: This two-step process is necessary to make the polar metabolites volatile for GC-MS analysis.
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried metabolite pellet. Vortex and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of MTBSTFA and incubate at 60°C for 30 minutes.[1]
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
The specific GC oven temperature program and MS settings will need to be optimized for the instrument and the metabolites of interest. A typical program might start at a low temperature and ramp up to a higher temperature to separate the metabolites.[9]
-
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all eluting compounds.
Protocol 4: Sample Preparation and Analysis by LC-MS
Materials:
-
Dried metabolite extracts
-
Resuspension solvent (e.g., 50% acetonitrile in water)
-
LC-MS instrument with a suitable column (e.g., HILIC for polar metabolites)
Procedure:
-
Resuspension: Reconstitute the dried metabolite extract in a small volume of resuspension solvent.[1]
-
Centrifugation: Centrifuge the resuspended sample at high speed to pellet any insoluble material.
-
LC-MS Analysis:
-
Transfer the supernatant to an LC-MS autosampler vial.
-
Inject the sample into the LC-MS system.
-
Use a chromatographic method optimized for the separation of polar metabolites.
-
-
Data Acquisition: Acquire data in full scan mode and, if desired, in targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode for specific metabolites of interest.
Data Analysis and Interpretation
The raw mass spectrometry data contains information about the mass-to-charge ratio (m/z) and intensity of all detected ions. For ¹³C tracing experiments, the key is to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).
Data Analysis Workflow:
-
Peak Identification and Integration: Use software to identify metabolite peaks based on their retention time and mass spectrum and to integrate the peak areas for each isotopologue.
-
Correction for Natural Abundance: The naturally occurring ¹³C (approximately 1.1%) must be corrected for to accurately determine the enrichment from the L-Glutamine-¹³C₅ tracer.
-
Flux Calculation: The corrected MIDs are then used as input for MFA software packages (e.g., METRAN, 13CFLUX2, INCA) which use metabolic network models and mathematical algorithms to estimate the intracellular fluxes.[10][11][12][13][14]
Quantitative Data Presentation
The following tables provide examples of how quantitative data from L-Glutamine-¹³C₅ tracing experiments can be presented.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates in CD8+ T cells
This table shows the fractional contribution of ¹³C from L-Glutamine-¹³C₅ to key TCA cycle intermediates in CD8+ T effector cells, highlighting the significant role of glutamine in T cell metabolism.[15]
| Metabolite | Isotopologue | Fractional Contribution (%) |
| Citrate | M+4 | ~45 |
| Malate | M+4 | ~45 |
| Aspartate | M+4 | Enriched |
Table 2: Impact of Glutaminase Inhibition on Glutamine Metabolism in a Pancreatic Cancer Model
This table demonstrates how L-Glutamine-¹³C₅ tracing can be used to assess the on-target effects of a drug. Inhibition of glutaminase with CB-839 significantly reduces the incorporation of glutamine-derived carbons into the TCA cycle.[16]
| Metabolite | Condition | Relative Abundance of M+4 Isotopologue |
| Citrate | Vehicle | High |
| CB-839 | Reduced | |
| Succinate | Vehicle | High |
| CB-839 | Reduced | |
| Malate | Vehicle | High |
| CB-839 | Reduced | |
| Aspartate | Vehicle | High |
| CB-839 | Reduced |
Visualizations
Signaling Pathway: c-Myc Regulation of Glutamine Metabolism
The transcription factor c-Myc is a master regulator of cell growth and proliferation and plays a crucial role in reprogramming cancer cell metabolism.[3][17] c-Myc directly upregulates the expression of genes involved in glutamine uptake and metabolism, thereby increasing the cell's reliance on glutamine.[17][18][19][20][21]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. southalabama.edu [southalabama.edu]
- 9. shimadzu.com [shimadzu.com]
- 10. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 13. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Glutamine-¹³C₅ Sample Preparation in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples containing L-Glutamine-¹³C₅ for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the intricacies of sample preparation from various biological matrices, ensuring data accuracy and reproducibility.
Introduction
L-Glutamine-¹³C₅ is a stable isotope-labeled form of the amino acid L-glutamine, where all five carbon atoms are replaced with the ¹³C isotope. This isotopic labeling makes it an invaluable tool in metabolic research, particularly in metabolic flux analysis, allowing researchers to trace the metabolic fate of glutamine in biological systems.[1][2][3] Accurate quantification of L-Glutamine-¹³C₅ and its downstream metabolites by LC-MS is crucial for understanding cellular metabolism in both healthy and diseased states, such as cancer.[4]
The preparation of samples for LC-MS analysis of L-Glutamine-¹³C₅ presents several challenges, including the inherent instability of glutamine, which can cyclize to form pyroglutamic acid, and the complexity of biological matrices.[5][6][7] The protocols outlined below address these challenges by providing optimized procedures for different sample types.
Experimental Protocols
Sample Preparation from Cell Culture
This protocol is designed for the extraction of intracellular metabolites from cultured cells incubated with L-Glutamine-¹³C₅.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Water (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade), chilled to -20°C
-
Cell scraper
-
Centrifuge capable of 4°C and 14,000 rpm
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of approximately 200,000 cells per well and incubate under standard conditions.[8]
-
Isotope Labeling: Replace the culture medium with a medium containing L-Glutamine-¹³C₅ at the desired concentration and incubate for a specific duration to achieve isotopic steady state.[8]
-
Metabolism Quenching and Cell Washing:
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
Place the plate on ice.
-
-
Metabolite Extraction:
-
Add 1 mL of a pre-chilled (-80°C) extraction solvent mixture of methanol:water (80:20, v/v) to each well.[9]
-
Scrape the cells using a cell scraper and transfer the cell suspension into a microcentrifuge tube.
-
For separation of polar and lipid fractions, a methanol:water:chloroform (1:1:1) extraction can be performed. After initial extraction with methanol:water, add an equal volume of chloroform, vortex, and centrifuge to separate the phases.[10]
-
-
Protein and Debris Removal:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.[9]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a solvent compatible with the initial LC mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial for LC-MS analysis.
-
Sample Preparation from Plasma
This protocol describes the extraction of L-Glutamine-¹³C₅ and its metabolites from plasma samples.
Materials:
-
Plasma collected in EDTA tubes
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal standard solution (e.g., L-Glutamine-¹³C₅,¹⁵N₂)
-
Centrifuge capable of 4°C and high speed
Procedure:
-
Plasma Collection and Storage: Collect whole blood in EDTA tubes and centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[11]
-
Protein Precipitation:
-
Vortexing and Incubation:
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.[9]
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Sample Preparation from Tissue
This protocol outlines the extraction of metabolites from tissue samples for L-Glutamine-¹³C₅ analysis.
Materials:
-
Tissue sample, flash-frozen in liquid nitrogen
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Extraction solvent (e.g., 80% methanol), chilled to -80°C
-
Centrifuge capable of 4°C
Procedure:
-
Tissue Collection and Storage: Immediately after collection, flash-freeze the tissue in liquid nitrogen and store at -80°C to halt metabolic activity.
-
Homogenization:
-
Weigh the frozen tissue.
-
Add a pre-determined volume of ice-cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue).
-
Homogenize the tissue using a suitable homogenizer until a uniform lysate is obtained. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Centrifugation:
-
Incubate the homogenate at -20°C for 30 minutes.
-
Centrifuge at high speed at 4°C to pellet tissue debris and precipitated proteins.
-
-
Supernatant Collection, Drying, and Reconstitution:
-
Collect the supernatant and proceed with the drying and reconstitution steps as described in the plasma preparation protocol.
-
Data Presentation
The following tables summarize typical quantitative data for LC-MS analysis of glutamine. These values can vary depending on the specific instrumentation, sample matrix, and analytical method used.
Table 1: LC-MS/MS Method Performance for Glutamine Analysis
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1000 µg/mL | [14] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | [14] |
| Limit of Quantification (LOQ) | 5 fmol on column | [6] |
| Inter-day Precision (%RSD) | 4.8 - 8.2% | [14] |
| Intra-day Precision (%RSD) | 2.6 - 5.7% | [14] |
| Mean Recovery | 81 - 107% | [14] |
Table 2: MRM Transitions for L-Glutamine-¹³C₅ and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| L-Glutamine | 147.1 | 84.1 / 130.1 | 15 / 10 | [11] |
| L-Glutamine-¹³C₅ | 152.1 | 88.1 / 135.1 | 15 / 10 | [11] |
| L-Glutamic Acid | 148.1 | 84.1 | - | [6] |
| L-Glutamic Acid-¹³C₅ | 153.1 | 88.1 | - | [9] |
| Pyroglutamic Acid | 130.1 | 84.1 | - | [5] |
Note: Collision energies are instrument-dependent and require optimization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of L-Glutamine-¹³C₅ and the general experimental workflow for its analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable isotope dilution HILIC-MS/MS method for accurate quantification of glutamic acid, glutamine, pyroglutamic acid, GABA and theanine in mouse brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes: GC-MS Analysis of L-Glutamine-¹³C₅ for Metabolic Research
Introduction
L-Glutamine-¹³C₅ is a stable isotope-labeled version of the non-essential amino acid L-Glutamine, where all five carbon atoms are replaced with the ¹³C isotope.[1][2] This labeling makes it an invaluable tracer for metabolic studies, allowing researchers to track the fate of glutamine's carbon backbone through various biochemical pathways. In fields like oncology and immunology, understanding how cells utilize glutamine is critical, as it serves as a key substrate for the tricarboxylic acid (TCA) cycle, a source of nitrogen for nucleotide synthesis, and a precursor for the antioxidant glutathione.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and rapid analytical technique used to separate and identify the isotopologues of glutamine and its downstream metabolites, providing rich information for metabolic flux analysis.[4][5] When combined with stable isotope tracing, GC-MS enables the precise quantification of metabolic fluxes, offering insights into cellular reprogramming in disease states and the mechanism of action of novel therapeutics.[1][6]
Principle of the Method
The analysis of L-Glutamine by GC-MS requires a chemical derivatization step to increase its volatility and thermal stability.[7][8] This protocol utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives of glutamine and related metabolites. Following derivatization, the sample is injected into the GC, where the derivatives are separated based on their boiling points and retention times on a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). By monitoring specific m/z fragments, particularly the shift in mass due to the ¹³C₅ label, the incorporation of glutamine-derived carbons into various metabolic pools can be quantified.[4] L-Glutamine-¹³C₅ is frequently used to trace its contribution to the TCA cycle via glutaminolysis and reductive carboxylation.
Experimental Protocols
Protocol for Metabolite Extraction from Cultured Cells
This protocol is designed for quenching metabolism and extracting polar metabolites from adherent cells cultured in a 6-well plate.
Materials:
-
Ice-cold 0.9% NaCl (saline) solution[9]
-
-20°C Methanol (HPLC-grade)[9]
-
Ice-cold distilled water (HPLC-grade)[9]
-
Cell scraper[9]
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 10,000 rpm and 4°C
Procedure:
-
Aspirate the cell culture medium from the wells.
-
Quickly wash the cells once with 1 mL of ice-cold saline to remove any remaining medium. Aspirate the saline completely.[9]
-
Place the culture plate on ice. To immediately quench all enzymatic activity, add 400 µL of -20°C methanol directly to the cells in each well.[9]
-
Add 200 µL of ice-cold distilled water to each well and mix gently by swirling the plate.[9]
-
Using a cell scraper, scrape the cells from the surface of the well.[9]
-
Transfer the entire methanol-water cell suspension into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes for 30 seconds to ensure complete lysis.
-
Centrifuge the samples at >10,000 rpm for 5 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Completely dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator. The dried extract is now ready for derivatization.
Protocol for Derivatization of Amino Acids
This protocol describes the two-step derivatization of polar metabolites, including glutamine, for GC-MS analysis.
Materials:
-
Dried metabolite extract
-
2% (w/v) Methoxyamine hydrochloride (MOX) in pyridine[9]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[8][10]
-
Anhydrous Acetonitrile
-
Heating block or oven set to 37°C and 100°C
-
High-recovery glass vials
Procedure:
-
Oximation: Add 20 µL of MOX reagent to the dried metabolite extract. Vortex for 5 seconds.[9]
-
Incubate the mixture at 37°C for 90 minutes to protect carbonyl groups.[9]
-
Silylation: Add 70 µL of anhydrous acetonitrile followed by 70 µL of MTBSTFA to the vial.[10]
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 100°C for 4 hours to ensure complete derivatization of active hydrogens on hydroxyl, amine, and thiol groups.[8]
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. Transfer the supernatant to a GC-MS autosampler vial if necessary. Note that for glutamine, this method may produce multiple derivative peaks; consistent reaction times are crucial for reproducibility.[8]
Protocol for GC-MS Analysis
This section provides a general-purpose GC-MS method suitable for the analysis of TBDMS-derivatized amino acids.
Instrumentation & Columns:
-
GC System: Agilent 6890N or equivalent.[9]
-
MS System: Agilent 5975B or equivalent.[9]
-
Column: DB-35ms or SLB-5ms (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[9][8]
GC Parameters:
| Parameter | Value |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (Constant Flow) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | See Table 2 |
MS Parameters:
| Parameter | Value |
|---|---|
| Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV[4] |
| Source Temperature | 230°C[9] |
| Quadrupole Temp | 150°C[9] |
| Scan Mode | Full Scan (e.g., m/z 60-650) or Selected Ion Monitoring (SIM) |
| Interface Temp | 250°C[4] |
Data Presentation
Table 1: GC Oven Temperature Program
This program is designed to separate a wide range of derivatized amino acids.
| Step | Initial Temp (°C) | Final Temp (°C) | Ramp Rate (°C/min) | Hold Time (min) |
| 1 | 150 | - | - | 2 |
| 2 | 150 | 280 | 3 | 0 |
| 3 | 280 | - | - | 5 |
| (Based on methodology described in[4]) |
Table 2: Key Mass Fragments for TBDMS-Derivatized Glutamine
For quantitative analysis, specific mass fragments are monitored. The TBDMS derivative of glutamine has a complex fragmentation pattern. A key fragment often used for quantification is [M-57]⁺, corresponding to the loss of a tert-butyl group.
| Analyte | Formula | Monoisotopic Mass (Derivative) | Key Fragment (m/z) | Description |
| L-Glutamine | C₅H₁₀N₂O₃ | 460.25 | 403.22 | [M-C₄H₉]⁺ of tri-TBDMS derivative |
| L-Glutamine-¹³C₅ | ¹³C₅H₁₀N₂O₃ | 465.27 | 408.24 | [M-C₄H₉]⁺ of tri-TBDMS derivative |
| (Fragment information is based on the known fragmentation patterns of TBDMS derivatives[8]) |
Visualizations
Experimental and Analytical Workflow
Caption: Overview of the experimental workflow for ¹³C metabolic flux analysis.
Metabolic Fate of L-Glutamine-¹³C₅
Caption: Metabolic pathways for L-Glutamine-¹³C₅ utilization in cells.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for In Vivo L-Glutamine-¹³C₅ Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Glutamine Metabolism In Vivo
Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for rapidly proliferating cells, including cancer cells and activated immune cells.[1][2][3] It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, lipids, and other amino acids, and also supports energy production by replenishing tricarboxylic acid (TCA) cycle intermediates (anaplerosis).[1][4] Stable isotope tracing using uniformly labeled L-Glutamine-¹³C₅ is a powerful technique to delineate the metabolic fate of glutamine within a living organism.[1][5] This method allows researchers to track the incorporation of glutamine-derived carbon into various downstream metabolic pathways, providing crucial insights into cellular metabolism in physiological and pathological states.[1][5]
These application notes provide a comprehensive guide to designing and executing in vivo L-Glutamine-¹³C₅ tracing experiments, from tracer administration to data interpretation, with a focus on liquid chromatography-mass spectrometry (LC-MS) based analysis.
Core Applications
-
Cancer Metabolism: Investigating the reliance of tumors on glutamine for growth and survival, including its roles in both oxidative and reductive carboxylation pathways.[6][7][8]
-
Immunometabolism: Understanding how immune cells, such as CD8+ T cells, utilize glutamine to fuel their activation, proliferation, and effector functions during an immune response.[9][10]
-
Drug Development: Assessing the in vivo efficacy of drugs that target glutamine metabolism by measuring changes in metabolic fluxes.[3][6]
-
Neurobiology: Studying glutamine metabolism in the brain, including its role in neurotransmitter synthesis.
Experimental Workflow and Design Considerations
A typical in vivo tracing experiment involves several key stages, from animal preparation to data analysis. The experimental design, particularly the method of tracer administration, can significantly influence the results and interpretation.
Key Considerations:
-
Tracer Administration: The choice between a single bolus injection, multiple boluses, or a continuous infusion depends on the experimental goal.[5][7] A common and effective method is a priming bolus followed by a continuous infusion to achieve and maintain isotopic steady state in the plasma, which simplifies the interpretation of labeling patterns in tissues.[11][12]
-
Fasting: The feeding or fasting state of the animal model can significantly alter systemic metabolism.[7] Protocols should be standardized, and the nutritional status should be reported, as fasting can impact the utilization of alternative fuels.
-
Tracer Dose and Duration: The amount of L-Glutamine-¹³C₅ and the duration of the infusion must be optimized to achieve sufficient labeling in the metabolites of interest without causing physiological disturbances.[7][12] Infusion times can range from minutes for rapid fluxes to several hours for pathways that turn over more slowly.[3][13]
Experimental Protocols
Protocol 1: L-Glutamine-¹³C₅ Infusion in Mice
This protocol is adapted from methodologies for intravenous infusion in tumor-bearing mice.[11][12]
Materials:
-
L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, CLM-1822-H)
-
Sterile 0.9% Saline or PBS
-
Programmable syringe pump
-
20-gauge (or similar) tail vein catheter
-
Anesthetic (e.g., isoflurane)
-
Animal model (e.g., mouse with HER2+ breast cancer brain metastasis or pancreatic cancer xenograft)[3][11]
Procedure:
-
Preparation of Infusion Solution:
-
Prepare the L-Glutamine-¹³C₅ solution fresh on the day of the experiment. Do not store.[11]
-
Dissolve L-Glutamine-¹³C₅ in a 1:1 mixture of molecular biology grade water and 1.8% saline to create an isotonic solution.[11]
-
Filter the final solution through a 0.22-micron syringe filter into a sterile syringe.[11]
-
-
Animal Preparation:
-
Anesthetize the mouse using a standard isoflurane protocol.
-
Securely place a 20-gauge catheter into the lateral tail vein.[11]
-
-
Tracer Infusion (Bolus + Continuous):
-
Priming Bolus: Infuse a bolus of L-Glutamine-¹³C₅ at a dose of 0.2125 mg/g body mass over 1 minute in a volume of approximately 150 µL.[11]
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion at a rate of 6 x 10⁻³ mg/min/g body weight for a duration of 150 minutes or as experimentally determined.[12]
-
Protocol 2: Sample Collection and Metabolite Extraction
Rapid harvesting and quenching are critical to halt enzymatic activity and preserve the metabolic state of the tissue.
Materials:
-
Liquid nitrogen
-
80% Methanol solution (LC-MS grade), pre-chilled to -80°C[6][14]
-
Forceps and surgical tools, pre-chilled
-
Cryovials
Procedure:
-
Tissue Collection:
-
At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation).
-
Immediately dissect the tissues of interest (e.g., tumor, liver, spleen, brain).
-
Flash-freeze the tissues in liquid nitrogen. This must be done as quickly as possible (within seconds) to quench metabolism.
-
-
Blood Collection:
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Flash-freeze the plasma in liquid nitrogen.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.[6]
-
Vortex the samples vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This is a generalized approach. Specific column chemistries, gradients, and mass spectrometer settings must be optimized for the metabolites of interest.
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50% methanol) for your chromatography method.
-
Chromatography:
-
Mass Spectrometry:
-
Analyze samples on a triple quadrupole (QQQ) mass spectrometer operating in selected reaction monitoring (SRM) mode.[3][13]
-
Use polarity switching to detect metabolites in both positive and negative ionization modes.[13][14]
-
For each metabolite, create an SRM transition list that includes the parent ion (Q1) and fragment ion (Q3) for the unlabeled form (M+0) and all possible ¹³C-labeled isotopologues (e.g., M+1, M+2, M+3, M+4, M+5).[13]
-
Data Presentation and Interpretation
Metabolic Fate of L-Glutamine-¹³C₅
L-Glutamine-¹³C₅ is first converted to glutamate-¹³C₅, which then enters the TCA cycle as α-ketoglutarate-¹³C₅. From there, it can be metabolized through two primary routes:
-
Oxidative (Forward) Pathway: α-ketoglutarate is decarboxylated, leading to the formation of TCA cycle intermediates with four labeled carbons (M+4), such as malate and aspartate.[15]
-
Reductive Carboxylation (Reverse) Pathway: α-ketoglutarate is carboxylated to form citrate. This pathway retains all five carbons from glutamine, resulting in M+5 citrate.[15] This pathway is often upregulated in cancer cells with mitochondrial dysfunction or under hypoxia.[8]
References
- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells | bioRxiv [biorxiv.org]
- 13. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ckisotopes.com [ckisotopes.com]
- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tracking the Metabolic Fate of L-Glutamine-¹³C₅ in the TCA Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments using L-Glutamine-¹³C₅ to investigate its metabolic fate within the tricarboxylic acid (TCA) cycle. This powerful technique allows for the quantitative analysis of glutamine's contribution to cellular bioenergetics and biosynthesis, offering critical insights for basic research and therapeutic development.
Introduction
Glutamine is a crucial nutrient for highly proliferative cells, serving as a key anaplerotic substrate to replenish TCA cycle intermediates, a nitrogen donor for nucleotide and amino acid synthesis, and a precursor for glutathione production.[1][2] Understanding how cells utilize glutamine is paramount in fields such as oncology, immunology, and neurobiology. By replacing standard L-glutamine with its stable isotope-labeled counterpart, L-Glutamine-¹³C₅, researchers can trace the path of the five carbon atoms through various metabolic pathways using mass spectrometry. This enables the detailed dissection of oxidative and reductive glutamine metabolism, providing a dynamic view of cellular metabolic reprogramming.[2][3]
Key Metabolic Pathways
L-Glutamine-¹³C₅ enters cellular metabolism and is converted to glutamate-¹³C₅. Subsequently, glutamate-¹³C₅ is converted to α-ketoglutarate-¹³C₅, which then enters the TCA cycle. The resulting mass isotopologue distribution in TCA cycle intermediates reveals the predominant metabolic routes:
-
Oxidative Metabolism (Anaplerosis): α-ketoglutarate-¹³C₅ is oxidized in the canonical forward direction of the TCA cycle. This results in TCA cycle intermediates with four labeled carbons (M+4), such as succinate, fumarate, and malate, as one labeled carbon is lost as ¹³CO₂ during the conversion of isocitrate to α-ketoglutarate (if the label were to cycle).[2][3]
-
Reductive Carboxylation: In certain cellular contexts, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate-¹³C₅ can be reductively carboxylated to isocitrate-¹³C₅ and then to citrate-¹³C₅.[2] This "reverse" TCA cycle activity is critical for providing citrate for fatty acid synthesis and results in M+5 labeled citrate.[2][3]
Experimental Workflow Overview
A typical L-Glutamine-¹³C₅ tracing experiment involves several key stages: cell culture and labeling, metabolite extraction, and analysis by mass spectrometry. Each step is critical for obtaining high-quality, reproducible data.
Detailed Protocols
Protocol 1: In Vitro Cell Culture and Labeling
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Glutamine-free medium
-
L-Glutamine-¹³C₅ (Cambridge Isotope Laboratories, Inc., CLM-1822-H)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10-cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of metabolite extraction. Allow cells to adhere and grow in standard culture medium for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing L-glutamine-free medium with L-Glutamine-¹³C₅ to the desired final concentration (typically 2-4 mM). Also add dFBS and other necessary supplements.
-
Labeling: a. Aspirate the standard culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed L-Glutamine-¹³C₅ labeling medium to the cells. d. Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary between cell lines and metabolites but is often in the range of 6-24 hours.[3] It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism: a. Place the cell culture plate on ice. b. Quickly aspirate the labeling medium. c. Wash the cells twice with a generous volume of ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
Extraction: a. Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (adjust volume for other plate sizes). b. Use a cell scraper to detach the cells and ensure they are suspended in the methanol. c. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Lysis and Protein Precipitation: a. Vortex the tubes vigorously for 1 minute. b. Incubate on ice for 20 minutes to allow for complete protein precipitation. c. Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C.
-
Sample Collection: a. Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube. b. The resulting extract can be stored at -80°C until analysis. For LC-MS analysis, the solvent is typically evaporated under a stream of nitrogen, and the dried metabolites are reconstituted in an appropriate solvent mixture.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example for HILIC):
-
Column: Waters XBridge BEH Amide XP Column (2.1 x 100 mm, 2.5 µm)
-
Mobile Phase A: 95:5 water:acetonitrile with 20 mM ammonium acetate and 20 mM ammonium hydroxide, pH 9.45
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from high to low organic phase concentration.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 25-40°C
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Negative
-
Scan Range: m/z 70-1000
-
Resolution: 70,000 - 140,000
-
Data Acquisition: Full scan mode to detect all isotopologues.
Data Analysis:
-
Specialized software (e.g., El-Maven, MAVEN, or vendor-specific software) is used to identify metabolites based on accurate mass and retention time and to determine the fractional abundance of each mass isotopologue.
-
The raw data must be corrected for the natural abundance of ¹³C.
Data Presentation: Isotopic Enrichment in TCA Cycle Intermediates
The following tables summarize representative quantitative data on the mass isotopologue distribution (MID) of key TCA cycle intermediates after labeling with L-Glutamine-¹³C₅ in different cell types. The data is presented as the percentage of the metabolite pool containing a specific number of ¹³C atoms (M+n).
Table 1: Mass Isotopologue Distribution in CD8+ T Cells (In Vivo Infusion)
| Metabolite | M+0 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Citrate | ~55 | ~5 | - | ~40 | - |
| α-Ketoglutarate | ~40 | - | - | - | ~60 |
| Succinate | ~60 | - | - | ~40 | - |
| Fumarate | ~60 | - | - | ~40 | - |
| Malate | ~55 | ~5 | - | ~40 | - |
| Aspartate | ~60 | - | - | ~40 | - |
Data adapted from an in vivo study on CD8+ T cells, where a high contribution of glutamine to the TCA cycle was observed.[4][5] M+4 labeling indicates one round of the oxidative TCA cycle.
Table 2: Mass Isotopologue Distribution in Cancer Cells (In Vitro Culture)
| Metabolite | Condition | M+0 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Citrate | Normoxia | Variable | - | High | Low |
| Hypoxia | Variable | - | Lower | Higher | |
| α-Ketoglutarate | Normoxia/Hypoxia | Low | - | - | High |
| Malate | Normoxia | Variable | Low | High | - |
| Hypoxia | Variable | Higher | Lower | - | |
| Aspartate | Normoxia | Variable | Low | High | - |
| Hypoxia | Variable | Higher | Lower | - |
This table provides a generalized representation based on multiple studies in cancer cell lines.[6][7] The shift towards M+5 citrate and M+3 malate/aspartate under hypoxia is indicative of increased reductive carboxylation.[2]
Visualization of Metabolic Pathways
The following diagrams illustrate the flow of the ¹³C label from L-Glutamine-¹³C₅ through the central carbon metabolism.
This application note serves as a starting point for researchers interested in utilizing L-Glutamine-¹³C₅ as a metabolic tracer. The specific experimental conditions, including cell type, labeling time, and analytical methods, should be optimized for each biological question. By carefully designing and executing these experiments, researchers can gain valuable insights into the metabolic adaptations that drive cellular function in health and disease.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Glutamine-¹³C₅ in Nucleotide Synthesis Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamine is a non-essential amino acid that plays a critical role in numerous metabolic processes, including nucleotide biosynthesis.[1][2] It serves as a primary nitrogen donor for the synthesis of both purine and pyrimidine rings.[3][4][5][6] In rapidly proliferating cells, such as cancer cells, the demand for nucleotides is significantly elevated, making the pathways involving glutamine attractive targets for therapeutic intervention.
Stable isotope tracing using uniformly labeled L-Glutamine (L-Glutamine-¹³C₅) is a powerful technique to investigate the metabolic fate of glutamine and elucidate its contribution to nucleotide synthesis. By replacing standard L-glutamine in cell culture media with L-Glutamine-¹³C₅, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites, including the building blocks of DNA and RNA.[1][2][7][8] This approach, coupled with mass spectrometry-based analysis, provides quantitative insights into the activity of nucleotide synthesis pathways, enabling a deeper understanding of cellular metabolism and the identification of potential drug targets.
These application notes provide a comprehensive overview and detailed protocols for utilizing L-Glutamine-¹³C₅ to study de novo nucleotide synthesis pathways.
Key Applications
-
Metabolic Flux Analysis: Quantify the contribution of glutamine to the de novo synthesis of purine and pyrimidine nucleotides.
-
Target Engagement and Biomarker Discovery: Evaluate the efficacy of drugs targeting nucleotide synthesis pathways by measuring changes in glutamine-dependent nucleotide production.
-
Understanding Disease Metabolism: Investigate alterations in nucleotide metabolism in various diseases, particularly in cancer, to identify metabolic vulnerabilities.
-
Basic Research: Elucidate the regulation of nucleotide synthesis under different physiological and pathological conditions.
De Novo Nucleotide Synthesis Pathways
Glutamine is a crucial substrate in the de novo synthesis of both purines and pyrimidines, providing key nitrogen atoms for the assembly of the nucleotide rings.
De Novo Purine Synthesis
The de novo purine synthesis pathway assembles the purine ring from various precursors, including amino acids (glutamine, glycine, and aspartate), carbon dioxide, and one-carbon units from the folate cycle.[6][9] Glutamine participates in two key steps:
-
The conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase . This is the committed step of the pathway.[6]
-
The conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), where glutamine donates its amide nitrogen.
The pathway proceeds through a series of reactions to form inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[6] The synthesis of GMP from IMP also requires a nitrogen atom from glutamine.[5]
De Novo Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway constructs the pyrimidine ring from bicarbonate, aspartate, and glutamine.[3] The initial and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPSII) in the cytoplasm.[3] The pyrimidine ring is then assembled and subsequently attached to a ribose-5-phosphate moiety to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine triphosphate - CTP, and thymidine triphosphate - TTP).
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells with L-Glutamine-¹³C₅
This protocol outlines the steps for labeling cultured adherent cells to trace the incorporation of ¹³C from glutamine into nucleotides.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free medium
-
L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, CLM-1822-H)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Extraction solvent: 80% methanol (LC-MS grade), chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹³C₅ to the desired final concentration (e.g., 2-4 mM), along with other necessary components like FBS and glucose.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed L-Glutamine-¹³C₅ labeling medium to the cells.
-
Incubate the cells for a specific duration. The optimal labeling time should be determined empirically but is often in the range of 6 to 24 hours to achieve steady-state labeling of nucleotides.
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
-
Immediately scrape the cells into the methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Vortex the tubes vigorously and place them at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of nucleotides and related metabolites.
Protocol 2: In Vivo Labeling with L-Glutamine-¹³C₅ in a Mouse Model
This protocol provides a general guideline for in vivo labeling studies in mice.[10]
Materials:
-
Tumor-bearing mice (or other model of interest)
-
L-Glutamine-¹³C₅ solution (sterile, prepared in saline)
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent: 80% methanol, chilled to -80°C
Procedure:
-
Preparation of L-Glutamine-¹³C₅ Solution: Dissolve L-Glutamine-¹³C₅ in sterile saline to the desired concentration. The solution should be freshly prepared and filter-sterilized.[10]
-
Isotope Infusion: Anesthetize the mouse. Infuse the L-Glutamine-¹³C₅ solution via tail vein or intraperitoneal injection. A common approach is a bolus injection followed by a continuous infusion to maintain a steady state of the tracer in the plasma.[10] The infusion duration can range from 3 to 4 hours.[10]
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly excise the tissues of interest (e.g., tumor, liver).
-
Metabolite Quenching: Immediately freeze the collected tissues in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in pre-chilled 80% methanol.
-
Follow steps 5 and 6 from the in vitro protocol for sample processing and analysis.
-
Data Presentation
The primary data output from these experiments is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the monoisotopic mass of the unlabeled metabolite.
Table 1: Hypothetical Mass Isotopomer Distribution in Nucleotide Precursors and Purine Nucleotides after L-Glutamine-¹³C₅ Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glutamate | 5.2% | 1.1% | 1.5% | 2.2% | 5.0% | 85.0% |
| Aspartate | 45.3% | 5.1% | 8.9% | 20.5% | 20.2% | 0.0% |
| IMP | 30.1% | 7.5% | 12.3% | 15.6% | 20.4% | 14.1% |
| AMP | 32.5% | 8.1% | 13.0% | 16.2% | 18.8% | 11.4% |
| GMP | 28.9% | 7.2% | 11.9% | 15.1% | 21.3% | 15.6% |
Table 2: Hypothetical Mass Isotopomer Distribution in Pyrimidine Nucleotides after L-Glutamine-¹³C₅ Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Carbamoyl Aspartate | 40.2% | 10.1% | 25.5% | 15.2% | 6.0% | 3.0% |
| UMP | 55.8% | 12.3% | 20.1% | 8.8% | 2.5% | 0.5% |
| CTP | 58.1% | 13.0% | 18.5% | 7.9% | 2.0% | 0.5% |
Experimental Workflow and Logic
The overall workflow for a stable isotope tracing experiment using L-Glutamine-¹³C₅ involves several key stages, from experimental design to data analysis.
References
- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbenotes.com [microbenotes.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: L-Glutamine-¹³C₅ in Organ-Specific Studies
Introduction
L-Glutamine, the most abundant amino acid in the human body, plays a central role in a myriad of metabolic processes, including energy production, nucleotide and lipid biosynthesis, and nitrogen transport.[1][2][3][4] Its metabolic pathways are often reprogrammed in various physiological and pathological states, such as cancer and sepsis, making it a key target for research and therapeutic development.[2][5][6][7][8] The use of stable isotope tracers, particularly L-Glutamine uniformly labeled with Carbon-13 ([U-¹³C₅] L-Glutamine), has emerged as a powerful technique to trace the fate of glutamine's carbon backbone through metabolic networks in a tissue- and organ-specific manner.[6][7][9] This application note provides detailed protocols and data interpretation guidelines for employing L-Glutamine-¹³C₅ in organ-specific metabolic studies, catering to researchers, scientists, and drug development professionals.
Principle of L-Glutamine-¹³C₅ Tracing
Stable isotope tracing with L-Glutamine-¹³C₅ allows for the precise tracking of glutamine's contribution to various metabolic pathways.[6][9] When introduced into a biological system, the ¹³C-labeled glutamine is taken up by cells and metabolized. The ¹³C atoms are incorporated into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle, other amino acids, and lipids.[3][4][7] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these metabolites.[10][11][12] This data provides a dynamic snapshot of glutamine utilization and metabolic flux through specific pathways in different organs.[5][10]
Key Metabolic Fates of L-Glutamine
L-Glutamine-¹³C₅ can be used to probe several critical metabolic pathways:
-
Glutaminolysis and TCA Cycle Anaplerosis: Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle to replenish intermediates (anaplerosis) and support energy production.[6][7][8]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate, providing a carbon source for lipid synthesis.[7][8]
-
Amino Acid Synthesis: The nitrogen from glutamine can be transferred to other keto-acids to synthesize non-essential amino acids like aspartate, asparagine, and proline.[13]
-
Glutathione Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[5][14]
Below is a diagram illustrating the major metabolic pathways of glutamine.
Experimental Protocols
In Vivo L-Glutamine-¹³C₅ Infusion in Mice
This protocol is adapted from studies investigating organ-specific glutamine metabolism in various disease models.[5][15]
1. Materials:
-
L-Glutamine-¹³C₅ (e.g., Cambridge Isotope Laboratories, CLM-1822-H)[16][17][18]
-
Sterile 0.9% Saline
-
Programmable syringe pump
-
Catheters for tail vein infusion
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue harvesting (forceps, scissors)
-
Liquid nitrogen
-
Cryovials for sample storage
2. Procedure:
-
Tracer Preparation: Prepare a solution of L-Glutamine-¹³C₅ in a 1:1 ratio of molecular biology grade water and 1.8% saline.[15] Filter sterilize using a 0.22-micron syringe filter.[15] The concentration should be calculated based on the desired infusion rate and the body weight of the mice.
-
Animal Preparation: Anesthetize the mouse and place a catheter in the tail vein for infusion. Maintain the animal under anesthesia for the duration of the infusion.
-
Infusion: Infuse L-Glutamine-¹³C₅ as a bolus followed by a constant infusion to achieve isotopic steady state. A typical protocol involves a bolus of 0.2125 mg/g body mass over 1 minute, followed by a continuous infusion of 0.004 mg/g body mass per minute for 5-6 hours.[15]
-
Tissue Harvesting: At the end of the infusion period, quickly dissect the organs of interest (e.g., liver, kidney, spleen, muscle, brain, tumor).
-
Sample Quenching and Storage: Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity. Store the frozen tissues at -80°C until metabolite extraction.
Metabolite Extraction from Tissues
1. Materials:
-
Frozen tissue samples
-
80:20 Methanol:Water solution, pre-chilled to -80°C[15]
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Lyophilizer
2. Procedure:
-
Weigh the frozen tissue (~20-50 mg).
-
Add the pre-chilled 80:20 methanol:water solution (1 mL per 20 mg of tissue).
-
Homogenize the sample using a bead beater until the tissue is completely disrupted.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Lyophilize the supernatant to dryness.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS or NMR analysis.
Analysis by LC-MS/MS
1. Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
2. Chromatographic Separation:
-
Use a suitable column for polar metabolite separation, such as a HILIC column.
-
Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with additives like ammonium acetate or formic acid).
3. Mass Spectrometry:
-
Operate the mass spectrometer in either positive or negative ionization mode, depending on the target metabolites.
-
For targeted analysis, use multiple reaction monitoring (MRM) to quantify specific isotopologues of glutamine and its downstream metabolites.[19] For untargeted analysis, acquire full scan data and identify features corresponding to ¹³C-labeled metabolites.[3][4]
4. Data Analysis:
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Calculate the fractional enrichment of ¹³C by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.
-
Metabolic flux analysis can be performed using specialized software to model the flow of ¹³C through the metabolic network.[9]
Data Presentation and Interpretation
Quantitative data from L-Glutamine-¹³C₅ tracing experiments should be summarized in clear and structured tables to facilitate comparison between different experimental groups and organs.
Table 1: Relative Abundance of ¹³C₅-Glutamate in Tumors Following Treatment
| Treatment Group | Relative Abundance of m+5 Glutamate (%) |
| Vehicle Control | 15.2 ± 2.5 |
| CB-839 (Glutaminase Inhibitor) | 3.1 ± 1.1* |
*Data are presented as mean ± SD. *P < 0.05 vs. Vehicle Control. This table is a representative example based on findings that glutaminase inhibition reduces the conversion of glutamine to glutamate.[10]
Table 2: Organ-Specific Contribution of Glutamine to TCA Cycle Intermediates
| Organ | Fractional Enrichment of m+4 Succinate from ¹³C₅-Glutamine |
| Liver | 0.45 ± 0.08 |
| Kidney | 0.62 ± 0.11 |
| Skeletal Muscle | 0.15 ± 0.04 |
| Spleen | 0.28 ± 0.06 |
This table illustrates how the contribution of glutamine to the TCA cycle can vary significantly between different organs, based on data suggesting tissue-specific metabolic reprogramming.[5]
Table 3: ¹³C Enrichment in Brain Amino Acids after [U-¹³C₅]Glutamine Infusion
| Metabolite | ¹³C Enrichment (%) |
| Glutamine | 45.3 ± 3.7 |
| Glutamate | 12.8 ± 1.5 |
| Aspartate | 5.2 ± 0.9 |
| GABA | 3.1 ± 0.6 |
Data represents mean ± SD. This table is based on studies showing the uptake and metabolism of blood-borne glutamine in the brain.[20]
Applications in Research and Drug Development
-
Cancer Metabolism: Elucidating the reliance of different tumor types on glutamine metabolism can help identify novel therapeutic targets.[2][21] L-Glutamine-¹³C₅ tracing can be used to assess the efficacy of drugs that target glutamine metabolic enzymes, such as glutaminase inhibitors.[10]
-
Immunometabolism: Immune cells utilize glutamine at high rates, and understanding its metabolism is crucial for developing therapies for inflammatory and autoimmune diseases.[1]
-
Neurobiology: Tracing glutamine metabolism in the brain provides insights into neurotransmitter cycling and neuronal-glial interactions.[20]
-
Sepsis and Critical Illness: Investigating the tissue-specific reprogramming of glutamine metabolism during sepsis can inform nutritional support strategies for critically ill patients.[5]
Conclusion
L-Glutamine-¹³C₅ is an invaluable tool for dissecting the complexities of organ-specific metabolism. The protocols and data interpretation guidelines presented in this application note provide a framework for researchers to design and execute robust stable isotope tracing studies. By carefully applying these methods, scientists can gain a deeper understanding of the role of glutamine in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue-specific reprogramming of glutamine metabolism maintains tolerance to sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of [U-13C5] glutamine in cultured astrocytes studied by NMR spectroscopy: first evidence of astrocytic pyruvate recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.1 [isotope.com]
- 17. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.25 [isotope.com]
- 18. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-1 [isotope.com]
- 19. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of cerebral glutamine uptake from blood in the mouse brain: implications for metabolic modeling of 13C NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutamine Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Glutamine-¹³C₅ in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of L-Glutamine-¹³C₅ in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of L-Glutamine-¹³C₅ to use in cell culture?
A1: The optimal concentration of L-Glutamine-¹³C₅ is cell-line dependent but generally ranges from 2 mM to 6 mM.[1][2] For specific media types, common concentrations are 2 mM for EMEM, 2.5 mM for DMEM/F12, and 4 mM for DMEM, GMEM, and IMDM.[1][3] It is always recommended to start with the concentration used in your standard culture medium and optimize from there.
Q2: Why is L-Glutamine stability a concern in cell culture media?
A2: L-Glutamine is unstable in liquid cell culture media and can spontaneously degrade into ammonia and pyrrolidone carboxylic acid, especially at 37°C.[4][5][6] This degradation reduces the available glutamine for cells and leads to the accumulation of toxic ammonia, which can negatively impact cell growth, viability, and metabolism.[4][7][8]
Q3: How should I store media containing L-Glutamine-¹³C₅?
A3: Media containing L-Glutamine-¹³C₅ should be stored at 2-8°C to minimize degradation.[6][9] For long-term storage, it is best to prepare aliquots of a concentrated L-Glutamine-¹³C₅ stock solution and store them frozen at -20°C.[1][10] Thawed aliquots should be used within a few weeks.[1]
Q4: Can I use a stable glutamine alternative for my labeling studies?
A4: For stable isotope tracing studies, you must use labeled L-Glutamine-¹³C₅ to track the carbon atoms through metabolic pathways. While stable dipeptides like L-alanyl-L-glutamine (GlutaMAX™) are excellent for routine cell culture to prevent ammonia buildup, they are not suitable for ¹³C tracing experiments where the glutamine molecule itself is the tracer.[4][11]
Q5: How long does it take for metabolites to become fully labeled with ¹³C from L-Glutamine-¹³C₅?
A5: The time to reach isotopic steady state varies depending on the cell line and the specific metabolic pathway. For some metabolites in the TCA cycle, isotopic steady state can be reached within 3 hours.[12] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Troubleshooting Guide
Issue 1: Low Cell Viability or Poor Growth After Switching to L-Glutamine-¹³C₅ Medium
Q: My cells are showing decreased viability and a slower growth rate after I switched them to the ¹³C₅-labeled medium. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Adaptation Stress: Cells may need time to adapt to the new medium. A sudden switch can be stressful.
-
Ammonia Toxicity: If the medium was prepared too far in advance or stored improperly, L-Glutamine-¹³C₅ may have degraded, leading to toxic levels of ammonia.[4][8]
-
Suboptimal Concentration: The concentration of L-Glutamine-¹³C₅ may not be optimal for your specific cell line. While you may be using a standard concentration, your cells might require more or less.
-
Mycoplasma Contamination: Contamination can affect cell health and manifest as poor growth.[11]
Solutions:
-
Adapt Cells Sequentially: Instead of a direct switch, gradually adapt your cells to the new medium. Start with a 75:25 mix of your regular medium to the labeled medium, then move to 50:50, 25:75, and finally 100% labeled medium over several passages.[13]
-
Prepare Fresh Media: Always use freshly prepared or properly stored L-Glutamine-¹³C₅-containing media for your experiments to minimize ammonia accumulation.[9]
-
Optimize Concentration: Perform a dose-response experiment to find the optimal L-Glutamine-¹³C₅ concentration for your cell line's health and growth.
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Issue 2: Low Isotopic Enrichment in Downstream Metabolites
Q: I've run my experiment, but my mass spectrometry results show low incorporation of the ¹³C label into downstream metabolites. What went wrong?
A: Low isotopic enrichment can be frustrating. Here are the likely causes and how to address them:
-
Insufficient Labeling Time: The incubation time may not have been long enough for the label to incorporate and reach a steady state in the metabolites of interest.[12]
-
Cell Density: If the cell density is too low, the overall amount of labeled metabolite may be below the detection limit of your instrument. Conversely, if the density is too high, the glutamine may be rapidly depleted.
-
Presence of Unlabeled Glutamine: Your base medium or serum may contain unlabeled L-glutamine, which will compete with the labeled tracer and dilute the isotopic enrichment.
-
Metabolic Pathway Activity: The metabolic pathway you are investigating may have low activity in your cells under the current culture conditions.
Solutions:
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the point of maximum enrichment for your metabolites of interest.
-
Ensure Optimal Cell Density: Seed cells so they are in the mid-logarithmic growth phase (typically 80-90% confluency for adherent cells) at the time of labeling.[14][15]
-
Use Glutamine-Free Media and Dialyzed Serum: Prepare your labeling medium using glutamine-free basal medium and dialyzed fetal bovine serum (dFBS) to remove any unlabeled amino acids.
-
Correct for Natural Abundance: Ensure your data analysis workflow correctly accounts for the natural abundance of ¹³C.[16][17]
Quantitative Data Summary
Table 1: Recommended L-Glutamine Concentrations in Common Media
| Media Type | Typical L-Glutamine Concentration |
| DMEM, GMEM, IMDM | 4 mM |
| DMEM/F12 | 2.5 mM |
| RPMI-1640 | 2.1 mM |
| EMEM | 2 mM |
| MCDB Media 131 | 10 mM |
| Ames' Medium | 0.5 mM |
| Data sourced from multiple references.[1][3] |
Table 2: L-Glutamine Stability in Liquid Media at Different Temperatures
| Storage Temperature | Approximate Half-life |
| 37°C | ~1 week |
| 2-8°C | ~3 weeks |
| Data is approximate and can be influenced by pH and media composition.[6] |
Experimental Protocols
Protocol 1: Preparation of L-Glutamine-¹³C₅ Labeling Medium
This protocol describes the preparation of 500 mL of labeling medium with a final L-Glutamine-¹³C₅ concentration of 4 mM.
Materials:
-
Glutamine-free basal medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine-¹³C₅ powder
-
Sterile water or 0.85% saline[10]
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 200 mM L-Glutamine-¹³C₅ stock solution: a. Weigh the appropriate amount of L-Glutamine-¹³C₅ powder (e.g., 292 mg for 10 mL of 200 mM solution). b. Dissolve the powder in 9 mL of sterile water or 0.85% saline by stirring.[10] c. Adjust the final volume to 10 mL. d. Sterilize the solution by passing it through a 0.22 µm filter. e. Aliquot and store at -20°C.
-
Prepare the final labeling medium: a. In a sterile bottle, add 440 mL of glutamine-free basal medium. b. Add 50 mL of dFBS (for a final concentration of 10%). c. Add 10 mL of the 200 mM L-Glutamine-¹³C₅ stock solution to achieve a final concentration of 4 mM. d. Mix gently and the medium is ready for use.
Protocol 2: Sequential Adaptation of Cells to L-Glutamine-¹³C₅ Medium
This protocol is for adapting adherent cells to a new medium formulation to minimize cellular stress.
Procedure:
-
Passage 1 (75:25): At your regular passage time, seed your cells in a medium mixture containing 75% of your current complete medium and 25% of the complete L-Glutamine-¹³C₅ labeling medium.
-
Passage 2 (50:50): When the cells from Passage 1 reach their normal confluency for passaging, split them into a 50:50 mixture of the two media.
-
Passage 3 (25:75): Repeat the process, moving the cells into a 25:75 mixture.
-
Passage 4 (100% Labeled): Finally, passage the cells into 100% L-Glutamine-¹³C₅ labeling medium.
-
Monitor Health: At each step, monitor cell morphology, growth rate, and viability. If cells appear stressed, maintain them in the current media mixture for an additional passage before proceeding.[13]
Protocol 3: General Workflow for a Stable Isotope Tracing Experiment
This protocol outlines the key steps for a metabolic flux analysis experiment using L-Glutamine-¹³C₅.
Signaling Pathways
Glutaminolysis and Entry into the TCA Cycle
Glutamine is a critical anaplerotic substrate for the TCA cycle in many rapidly proliferating cells.[18] It enters the cycle after being converted to glutamate and then to α-ketoglutarate.[12] The ¹³C atoms from L-Glutamine-¹³C₅ can be traced through these intermediates and into other downstream pathways, such as lipogenesis.[12][18]
References
- 1. khimexpert.com [khimexpert.com]
- 2. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Glutamine Stability in Cell Culture Media - ProQuest [proquest.com]
- 8. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. expressionsystems.com [expressionsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
minimizing L-Glutamine-13C5 degradation in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of L-Glutamine-13C5 in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its stability a concern?
A1: this compound is a stable isotope-labeled form of the amino acid L-Glutamine, where five carbon atoms are replaced with the 13C isotope. It is commonly used as a tracer in metabolic research to quantify the metabolic flux of glutamine in processes like the Tricarboxylic Acid (TCA) cycle.[1][2] Like its unlabeled counterpart, this compound is unstable in aqueous solutions.[3] Its degradation can lead to inaccurate experimental results by reducing its availability and producing toxic byproducts, such as ammonia, which can negatively impact cell health and metabolism.[3][4][5]
Q2: What is the primary degradation pathway for this compound in my media?
A2: In aqueous solutions, this compound spontaneously degrades via an irreversible cyclization reaction. It forms pyroglutamic acid (also called pyrrolidone carboxylic acid) and releases ammonia.[4][6] This process occurs without enzymatic activity and is influenced by environmental factors.
Q3: Which factors have the greatest impact on the degradation rate?
A3: The rate of this compound degradation is primarily influenced by three factors:
-
Temperature: Higher temperatures significantly accelerate degradation. Storing media at 37°C can lead to rapid loss, while refrigeration (2-8°C) or freezing (-20°C to -80°C) slows the process considerably.[5][6][7]
-
pH: The degradation rate is pH-dependent. Maximum stability is typically observed in the pH range of 5.0 to 7.5.[8]
-
Time: The longer the this compound is in a liquid solution, the more degradation will occur.[7]
Q4: I have received this compound as a powder. How should I store it?
A4: As a dry powder, this compound is very stable. It should be stored at room temperature, protected from light and moisture.[9]
Q5: What is the best way to prepare and store a stock solution of this compound?
A5: To maintain stability, prepare a concentrated stock solution (e.g., 200 mM) in water or a suitable buffer. Immediately after preparation, sterilize the solution by filtering it through a 0.22 µm filter.[10] Dispense the stock solution into small, single-use aliquots and store them frozen. This practice avoids repeated freeze-thaw cycles that can compromise product integrity.[11]
Q6: How can I minimize degradation when adding it to my cell culture medium?
A6: The most effective strategy is to supplement your culture medium with this compound immediately before use. Avoid pre-mixing and storing large batches of complete media at 2-8°C or 37°C for extended periods.[5] If you must prepare a batch, store it at 2-8°C and use it within a few days.
Q7: Are there more stable alternatives to this compound for metabolic studies?
A7: Yes. Dipeptide forms, such as L-alanyl-L-glutamine (available commercially as GlutaMAX™) or glycyl-L-glutamine, are highly stable in aqueous solutions and resistant to spontaneous degradation.[4][12] Cells possess enzymes that cleave the dipeptide, releasing L-glutamine for metabolic use.[4] Using a 13C-labeled version of these dipeptides, if available, would be the most stable option for long-term experiments.
Quantitative Data Summary
For optimal stability and experimental consistency, adhere to the following storage guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
|---|---|---|
| Dry Powder | Room Temperature (15-30°C) | Long-term (very stable) |
| Stock Solution (Aqueous) | -80°C | Up to 6 months[10][11] |
| Stock Solution (Aqueous) | -20°C | Up to 1 month[10][11] |
| Supplemented Medium | 2-8°C | Short-term (days); degradation is slowed but still occurs[5][6] |
| Supplemented Medium | 37°C | Avoid; significant degradation occurs within 24 hours[4][5][6] |
Table 2: Factors Affecting L-Glutamine Degradation Rate in Aqueous Solutions
| Factor | Condition | Effect on Degradation Rate | Reference |
|---|---|---|---|
| Temperature | 4°C | Less than 0.15% per day | [7] |
| 22-24°C | Variable, approx. 0.23% per day in water | [7] | |
| 37°C | Approx. 7% per day in MEM | [6] | |
| pH | 5.0 - 7.5 | Maximum stability | [8] |
| Acidic (<5.0) or Basic (>7.5) | Increased degradation | [8] |
| Additives | Light and Oxygen | Essentially no effect on rate |[7] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Sterile 200 mM this compound Stock Solution
-
Calculation: Determine the required mass of this compound powder and volume of solvent (e.g., cell culture grade water) to achieve a 200 mM concentration. (Molecular Weight of this compound is approx. 151.11 g/mol ).[11]
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the this compound powder to the solvent. Gently stir or swirl until completely dissolved. Warming to 37°C can aid dissolution if needed.[11]
-
Sterilization: Immediately filter the solution through a sterile 0.22 µm syringe filter into a sterile container.[10]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use sterile tubes (e.g., cryovials).
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11]
Protocol 2: Supplementing Cell Culture Medium with this compound
-
Retrieve Stock: Remove a single aliquot of the frozen this compound stock solution from the freezer.
-
Thaw: Thaw the aliquot rapidly in a 37°C water bath. Do not leave it at 37°C for an extended period.
-
Calculate Volume: Determine the volume of the stock solution needed to reach the desired final concentration in your basal medium. For example, to make 100 mL of medium with a final concentration of 4 mM this compound using a 200 mM stock, you would add 2 mL of the stock solution.
-
Supplement Medium: In a sterile hood, add the calculated volume of the this compound stock to the basal medium. Mix gently by swirling.
-
Immediate Use: Use the freshly supplemented medium for your experiment immediately to ensure the concentration is accurate and the level of toxic byproducts is minimal.
References
- 1. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Glutamine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1822-H-0.1 [isotope.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
Technical Support Center: L-Glutamine-¹³C₅ Metabolomics Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during L-Glutamine-¹³C₅ metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of data normalization in L-Glutamine-¹³C₅ metabolomics?
A1: Data normalization is a critical step to reduce unwanted technical variation while preserving true biological differences in your data.[1][2] In L-Glutamine-¹³C₅ tracing studies, normalization corrects for systematic variations that can be introduced during sample preparation, extraction, and LC-MS analysis, such as differences in sample loading, ionization efficiency, or instrument sensitivity.[3][4] This ensures that observed changes in isotopologue distribution are due to biological perturbations and not experimental artifacts.
Q2: Which normalization strategy is best for my L-Glutamine-¹³C₅ experiment?
A2: The optimal normalization strategy depends on your experimental design and the nature of your data.[5]
-
Internal Standard (IS) Normalization: This is a highly recommended method for stable isotope tracing studies.[6] Using a ¹³C-labeled internal standard, ideally a uniformly labeled biological extract or a panel of relevant labeled metabolites, can account for matrix effects and variations in extraction efficiency.[6][7][8] Since the labeled standard behaves similarly to the endogenous metabolite, this method provides robust correction.[6]
-
Total Ion Current (TIC) Normalization: This method assumes that the total ion intensity is consistent across all samples and scales the data accordingly.[2][4] While simple to implement, it can be skewed by a few highly abundant ions and may not be suitable for all datasets.[1][2]
-
Median Normalization: This approach assumes that the median metabolite intensity is constant across samples. It is generally more robust to outliers than TIC normalization.[4]
-
Probabilistic Quotient Normalization (PQN): This method is also robust against outliers and assumes that for most metabolites, the concentration remains unchanged between samples.[4]
For L-Glutamine-¹³C₅ metabolomics, normalization using stable isotope-labeled internal standards is generally the most accurate approach.
Q3: How do I choose an appropriate internal standard for my experiment?
A3: An ideal internal standard should have similar chemical and physical properties to the analytes of interest.[9] For L-Glutamine-¹³C₅ experiments, a uniformly ¹³C-labeled yeast or bacterial extract can provide a wide range of labeled compounds to serve as internal standards for many metabolites in your samples.[6][8] Alternatively, a mixture of commercially available ¹³C-labeled amino acids and central carbon metabolites can be used. The internal standard should be added to your samples as early as possible in the workflow to account for variations throughout the entire process.[6]
Q4: What are Quality Control (QC) samples and why are they important?
A4: Quality control (QC) samples are essential for monitoring the stability and performance of your analytical system.[10][11] Pooled QC samples, created by mixing a small aliquot of every sample in your study, are particularly useful.[6] They are injected periodically throughout the analytical run to assess instrument drift and the overall reproducibility of the data. A dilution series of the pooled QC can also be used to check for the linear response of the instrument.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) in QC Samples (>20-30%) | Instrument instability (fluctuations in temperature, pressure, or voltage). Inconsistent sample preparation. Matrix effects. | Check LC-MS system performance logs. Re-evaluate and standardize sample preparation protocols. Use a more appropriate internal standard or normalization method to correct for matrix effects. |
| Poor Labeling Efficiency (low ¹³C enrichment in downstream metabolites) | Insufficient incubation time with L-Glutamine-¹³C₅. Tracer degradation or impurity. Low cellular uptake of glutamine. | Optimize the labeling time based on the turnover rate of the metabolites of interest. Ensure the purity and proper storage of the L-Glutamine-¹³C₅ tracer. Verify the expression and activity of glutamine transporters in your cell model. |
| Inconsistent Retention Times | LC column degradation or contamination. Fluctuations in mobile phase composition or flow rate. | Flush the LC column or replace it if necessary. Prepare fresh mobile phases and ensure the LC pump is functioning correctly. |
| Missing Values in the Dataset | Metabolite abundance is below the limit of detection. Ion suppression due to matrix effects. Errors in peak picking and integration. | Use imputation methods for missing data, being mindful of the potential for introducing bias.[12] Optimize sample concentration and chromatographic separation to minimize ion suppression. Manually inspect chromatograms to verify peak integration. |
| Batch Effects (systematic differences between groups of samples processed at different times) | Changes in instrument performance over time. Variations in reagents or sample handling between batches. | Randomize the injection order of your samples to minimize the impact of time-dependent variation.[1] Use pooled QC samples to monitor and correct for batch effects using appropriate normalization methods like LOESS or combat. |
Data Presentation: Comparison of Normalization Strategies
The following table summarizes the impact of different normalization strategies on the coefficient of variation (CV) for hypothetical metabolites derived from L-Glutamine-¹³C₅. Lower CV values indicate better data quality and less unwanted variation.
| Metabolite Isotopologue | Raw Data CV (%) | TIC Normalization CV (%) | Median Normalization CV (%) | Internal Standard Normalization CV (%) |
| Glutamate-M+5 | 35 | 25 | 22 | 10 |
| α-Ketoglutarate-M+5 | 40 | 30 | 28 | 12 |
| Citrate-M+4 | 45 | 38 | 35 | 15 |
| Succinate-M+4 | 38 | 28 | 25 | 11 |
| Malate-M+4 | 42 | 32 | 29 | 14 |
| Aspartate-M+4 | 37 | 27 | 24 | 9 |
This table presents illustrative data to demonstrate the typical performance of each normalization method. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Internal Standard (IS) Normalization using a ¹³C-Labeled Biological Extract
-
Preparation of the Internal Standard:
-
Culture a microorganism (e.g., Saccharomyces cerevisiae or E. coli) in a minimal medium where the sole carbon source is uniformly ¹³C-labeled glucose.
-
Harvest the cells and perform a metabolite extraction using a suitable solvent (e.g., 80:20 methanol:water).
-
This extract will serve as your broad-spectrum ¹³C-labeled internal standard.
-
-
Sample Preparation:
-
To each experimental sample, add a precise and consistent volume of the ¹³C-labeled internal standard extract at the very beginning of your sample preparation workflow (e.g., before cell lysis or tissue homogenization).
-
-
LC-MS Analysis:
-
Analyze the samples using your established LC-MS method.
-
-
Data Processing:
-
For each metabolite, calculate the ratio of the peak area of the endogenous (¹²C) metabolite to the peak area of its corresponding ¹³C-labeled internal standard.
-
Use these ratios for all subsequent statistical analyses. This approach effectively normalizes for variations in sample handling and matrix effects.[6]
-
Protocol 2: Total Ion Current (TIC) Normalization
-
Data Acquisition:
-
Acquire your LC-MS data for all samples.
-
-
Data Processing:
-
For each sample injection, sum the peak areas of all detected metabolite features to obtain the Total Ion Current (TIC) for that sample.
-
Calculate the average TIC across all samples in your experiment.
-
For each metabolite in a given sample, divide its peak area by the TIC of that sample and then multiply by the average TIC of all samples.
-
The resulting values are the TIC-normalized intensities.
-
Mandatory Visualizations
Caption: Experimental workflow for L-Glutamine-¹³C₅ metabolomics.
Caption: Key signaling pathways in glutamine metabolism.
References
- 1. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. QC Troubleshooting and Solutions | Bio-Rad [bio-rad.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Glutamine-¹³C₅ LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of L-Glutamine-¹³C₅.
Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS analysis, leading to inaccurate quantification. This guide provides a systematic approach to identifying and mitigating these effects for L-Glutamine-¹³C₅ analysis.
Problem: Inconsistent or inaccurate quantification of L-Glutamine-¹³C₅.
Initial Assessment:
-
Review Chromatograms: Examine chromatograms for co-eluting peaks with the L-Glutamine-¹³C₅ analyte.
-
Post-Column Infusion Test: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[1][2]
Troubleshooting Workflow:
Caption: A stepwise workflow for diagnosing and resolving matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect L-Glutamine-¹³C₅ analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest.[3] In biological samples, this includes salts, proteins, lipids, and other endogenous compounds.[3][4] Matrix effects occur when these co-eluting components interfere with the ionization of L-Glutamine-¹³C₅ in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal.[1][3][5] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][5] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[6][7]
Q2: How can I quantitatively assess the extent of matrix effects?
A: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Ideally, the absolute MF should be between 0.75 and 1.25.[4]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) like L-Glutamine-¹³C₅?
A: A SIL-IS is considered the gold standard for mitigating matrix effects.[1][8][9][10] Since L-Glutamine-¹³C₅ is chemically identical to the endogenous L-Glutamine, it will have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[8][9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[3] However, even with a SIL-IS, significant ion suppression can still compromise the required sensitivity of the assay.[7][11]
Q4: What are the most effective sample preparation techniques to reduce matrix effects?
A: Improving sample preparation is a highly effective way to minimize matrix effects by removing interfering components.[3][7][12] The choice of technique depends on the sample matrix and the properties of L-Glutamine.
-
Protein Precipitation (PPT): A simple and fast technique, but it may not effectively remove phospholipids, which are a major source of matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[3][7]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds, providing a much cleaner extract.[3][6]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 40 (Suppression) | Fast and simple | Less effective at removing phospholipids |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 25 (Suppression) | Good removal of salts and some lipids | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 15 (Suppression) | High selectivity, very clean extracts | More complex method development, higher cost |
Note: The values presented are typical and can vary depending on the specific matrix and protocol.
Q5: Can I just dilute my sample to reduce matrix effects?
A: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of L-Glutamine-¹³C₅ in the diluted sample remains well above the limit of quantitation (LOQ) of your assay.[1]
Q6: I am observing in-source cyclization of glutamine to pyroglutamic acid. How can I address this?
A: The cyclization of glutamine to pyroglutamic acid (pGlu) can occur in the electrospray ionization source, which can lead to an underestimation of glutamine concentration.[13] To address this, you should:
-
Optimize Chromatographic Separation: Ensure your LC method can chromatographically separate glutamine from pyroglutamic acid.[13]
-
Use a SIL-IS: A stable isotope-labeled internal standard for glutamine is essential to correct for this in-source conversion.[13]
-
Optimize MS Source Conditions: Adjust parameters like fragmentor voltage to minimize the in-source cyclization.[13]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for L-Glutamine-¹³C₅ in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
L-Glutamine-¹³C₅ stock solution
-
Mobile phase or reconstitution solvent
-
Your established sample extraction procedure
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Take a known volume of your reconstitution solvent.
-
Spike with the L-Glutamine-¹³C₅ stock solution to achieve a final concentration in the middle of your calibration curve range.
-
Analyze by LC-MS.
-
-
Prepare Set B (Analyte in Extracted Matrix):
-
Take a known volume of the blank biological matrix.
-
Perform your complete sample extraction procedure.
-
After extraction, spike the resulting extract with the same amount of L-Glutamine-¹³C₅ as in Set A.
-
Analyze by LC-MS.
-
-
Calculation:
-
Calculate the average peak area for L-Glutamine-¹³C₅ from at least three replicates for both Set A and Set B.
-
Calculate the Matrix Factor (MF) as: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
Interpretation of Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
Caption: Workflow for assessing matrix effects via the post-extraction spike method.
Protocol 2: Protein Precipitation (PPT) with Acetonitrile
Objective: A quick and simple method for removing proteins from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for L-Glutamine-¹³C₅
Objective: A more rigorous cleanup method for complex matrices.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Sample pre-treated with protein precipitation
-
Methanol
-
Deionized water
-
Acidic solution (e.g., 2% formic acid in water)
-
Basic solution (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Loading: Load the supernatant from the protein precipitation step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the L-Glutamine-¹³C₅ with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Caption: A typical workflow for solid-phase extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying L-Glutamine-13C5 Flux
Welcome to the technical support center for L-Glutamine-13C5 flux analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in quantifying glutamine metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in metabolic flux analysis?
A1: this compound is a stable isotope-labeled version of the amino acid glutamine, where all five carbon atoms are replaced with the heavy isotope, Carbon-13. It is used as a tracer to track the metabolic fate of glutamine within cells.[1][2][3] By measuring the incorporation of 13C into downstream metabolites, researchers can quantify the rates (fluxes) of various metabolic pathways that utilize glutamine, such as the tricarboxylic acid (TCA) cycle, lipogenesis, and nucleotide synthesis.[1][3][4] This is crucial for understanding cellular metabolism, particularly in diseases like cancer where glutamine metabolism is often reprogrammed.[1][2][3]
Q2: What are the major metabolic pathways that can be traced using this compound?
A2: this compound can trace several key metabolic routes:
-
Glutaminolysis: The conversion of glutamine to α-ketoglutarate, which then enters the TCA cycle for oxidation.[1][2]
-
Reductive Carboxylation: The conversion of glutamine-derived α-ketoglutarate to citrate, which is a source of acetyl-CoA for lipid synthesis.[1][2]
-
Anaplerosis: The replenishment of TCA cycle intermediates.[4]
-
Amino Acid and Nucleotide Synthesis: The carbon and nitrogen from glutamine are used to build other non-essential amino acids and are essential for nucleotide biosynthesis.[5][6]
Q3: How long should I incubate my cells with this compound to achieve isotopic steady state?
A3: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, can vary depending on the cell type, metabolic rates, and the specific metabolite pool. For some rapidly cycling metabolites in the TCA cycle, a steady state might be reached within a few hours (e.g., 3 hours).[7] However, for other metabolites or in slower-growing cells, it may take significantly longer.[8] It is crucial to perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6, and 8 hours) to determine the optimal labeling time for your specific experimental system.[9]
Q4: What are the most common analytical platforms for measuring 13C enrichment from this compound?
A4: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7]
-
GC-MS often requires derivatization of metabolites to make them volatile but provides excellent chromatographic separation and robust fragmentation patterns for identifying and quantifying labeled metabolites.[6][7]
-
LC-MS is well-suited for analyzing a wide range of polar metabolites without derivatization and is often coupled with high-resolution mass spectrometers for accurate mass measurements.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound flux experiments.
Issue 1: Low or No Labeling of Downstream Metabolites
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient Incubation Time | The cells may not have had enough time to metabolize the labeled glutamine. Solution: Perform a time-course experiment to determine the optimal labeling duration for your cell line and metabolites of interest.[7][9] |
| Low Glutamine Uptake | The cells may have a low rate of glutamine transport. Solution: Ensure that the cell culture medium is not depleted of essential nutrients and that the cells are in a healthy, proliferative state. Consider measuring the rate of glutamine consumption from the medium.[7] |
| Incorrect this compound Concentration | The concentration of the tracer in the medium may be too low. Solution: Verify the concentration of this compound in your culture medium. A common starting concentration is 2-4 mM.[4][7] |
| Metabolic Pathway Inactivity | The specific metabolic pathway you are investigating may not be active under your experimental conditions. Solution: Review the literature for your cell model to confirm the expected metabolic phenotype. Consider using positive controls or treating cells with compounds known to activate the pathway of interest. |
Issue 2: High Background Signal or Contamination
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Natural Isotope Abundance | Natural abundance of 13C in unlabeled metabolites can contribute to the M+1 peak. Solution: Always run unlabeled control samples to measure the natural isotopic distribution. This data is essential for correcting the labeling data from your experimental samples.[4] |
| Contamination during Sample Preparation | Contamination from external sources can introduce unlabeled metabolites. Solution: Use high-purity solvents and reagents. Ensure meticulous cleaning of all labware. Prepare samples in a clean environment.[10] |
| Co-elution of Metabolites in Chromatography | Overlapping chromatographic peaks can interfere with accurate mass isotopomer distribution analysis. Solution: Optimize your GC or LC method to improve the separation of key metabolites. This may involve adjusting the temperature gradient (GC) or the mobile phase composition (LC).[7] |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Variable Cell Culture Conditions | Differences in cell density, passage number, or growth phase can significantly impact metabolism. Solution: Standardize your cell culture protocol. Ensure cells are seeded at the same density and harvested at the same growth phase for all experiments.[7] |
| Incomplete Quenching of Metabolism | If metabolic activity is not stopped instantly during harvesting, the labeling patterns can change. Solution: Use a rapid and effective quenching method, such as snap-freezing the cells in liquid nitrogen or using cold methanol.[4] |
| Errors in Data Analysis | Incorrect data processing can lead to flawed conclusions. Solution: Utilize established software for metabolic flux analysis and ensure you are applying the correct algorithms for natural abundance correction and flux calculation.[4][11] Consider consulting with a bioinformatician or a core facility with expertise in metabolomics. |
Experimental Protocols
Protocol 1: General this compound Labeling Experiment in Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to attach and reach the desired confluency (typically 60-80%).[7]
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium that lacks standard glutamine. Supplement this medium with this compound to the desired final concentration (e.g., 2 mM).[4][7]
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and then add the this compound containing medium. Incubate for the predetermined optimal time.[4]
-
Quenching and Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding a cold solvent, such as 80% methanol, and scraping the cells.[4] Alternatively, snap-freeze the plate in liquid nitrogen.
-
-
Metabolite Extraction:
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 18,000 x g) at 4°C.[4]
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for MS: Dry the metabolite extract using a vacuum concentrator and then reconstitute in a suitable solvent for either GC-MS (after derivatization) or LC-MS analysis.[4]
Protocol 2: GC-MS Analysis of Labeled Metabolites
-
Derivatization: A common derivatization method for polar metabolites is silylation. For example, resuspend the dried extract in methoxyamine hydrochloride in pyridine, followed by incubation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
-
GC-MS Parameters:
-
Column: A DB-5MS or similar capillary column is often used.[6]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injection Mode: Splitless injection is common for metabolomics.[6]
-
Oven Program: A temperature gradient is used to separate the metabolites, for example, starting at 60°C and ramping up to 320°C.[6]
-
MS Detection: Electron ionization (EI) at 70 eV is standard. Data can be acquired in both full scan mode to identify metabolites and selected ion monitoring (SIM) mode for targeted quantification.[7][13]
-
Visualizations
Caption: A generalized workflow for this compound stable isotope tracing experiments.
Caption: Key metabolic fates of this compound within the cell.
References
- 1. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis [mdpi.com]
- 9. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 13C Metabolic Flux Analysis with Glutamine
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA) using glutamine as a tracer. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: Why is glutamine a critical tracer in 13C MFA, especially in cancer research?
A1: Glutamine is a key nutrient for many proliferating cells, particularly cancer cells. It serves not only as a major nitrogen source but also as a significant carbon source, replenishing the tricarboxylic acid (TCA) cycle through a process called anaplerosis.[1][2] In cancer cells, glutamine metabolism is often reprogrammed to support rapid growth and survival, making it a crucial pathway to investigate.[1][3] 13C-labeled glutamine tracers allow researchers to track the fate of glutamine-derived carbon through central carbon metabolism, providing insights into the metabolic rewiring that sustains neoplastic cells.[3][4]
Q2: What are the most common 13C-labeled glutamine tracers and what are their primary uses?
A2: The choice of tracer is critical for a successful 13C MFA experiment and depends on the specific metabolic pathways of interest.[5] The most commonly used tracers are:
-
[U-13C5]glutamine: This uniformly labeled tracer is excellent for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis.[2] It produces rich labeling patterns in TCA cycle intermediates, which allows for precise quantification of metabolic fluxes.[6]
-
[1-13C]glutamine: This tracer is particularly useful for specifically tracing the contribution of reductive carboxylation to the TCA cycle. The 13C-labeled carbon is lost during the oxidative TCA cycle but is retained in citrate and downstream metabolites through reductive carboxylation.[2]
-
[5-13C]glutamine: This tracer is used to trace the contribution of reductive carboxylation to lipid synthesis, as the label can be incorporated into acetyl-CoA only through this pathway.[2]
Q3: What is reductive carboxylation and why is it important to consider when using glutamine tracers?
A3: Reductive carboxylation is a metabolic pathway where α-ketoglutarate, derived from glutamine, is converted to isocitrate and then citrate, a reversal of the typical TCA cycle direction.[2][3] This pathway is particularly active in some cancer cells, especially under hypoxic conditions, and serves to produce citrate for lipid synthesis.[2][4] Failing to account for reductive carboxylation can lead to significant errors in flux calculations. Using tracers like [1-13C]glutamine and [5-13C]glutamine can help dissect the relative activities of the oxidative and reductive pathways.[2]
Troubleshooting Guide
Problem 1: Low or undetectable 13C enrichment in TCA cycle intermediates.
-
Possible Cause: Insufficient incubation time with the 13C-labeled glutamine.
-
Solution: While TCA cycle metabolites can reach isotopic steady state relatively quickly with glutamine tracers, ensure your incubation time is sufficient for your specific cell line and experimental conditions.[6] Optimization experiments may be needed.
-
-
Possible Cause: Low glutamine uptake or metabolism in the cells.
-
Solution: Verify the glutamine consumption rate of your cells. Ensure that the concentration of 13C-glutamine in the medium is appropriate. For some cell lines, glutamine metabolism may be less dominant than glucose metabolism.[7]
-
-
Possible Cause: Issues with metabolite extraction or analytical detection.
-
Solution: Review your extraction protocol to ensure efficient recovery of TCA cycle intermediates. Check the sensitivity and calibration of your mass spectrometer. Including internal standards can help identify extraction or analytical issues.[8]
-
Problem 2: Inconsistent or unexpected labeling patterns.
-
Possible Cause: Isotopic impurity of the tracer.
-
Solution: Always verify the isotopic purity of your labeled glutamine from the manufacturer's certificate of analysis.
-
-
Possible Cause: Contribution from unlabeled carbon sources.
-
Solution: The culture medium may contain unlabeled glutamine or other amino acids that can be converted to TCA cycle intermediates. Using a defined medium with known concentrations of all components is crucial. Account for the natural abundance of 13C in your calculations.[2]
-
-
Possible Cause: Complex metabolic interplay with other nutrients.
-
Solution: Other substrates like glucose or fatty acids can significantly influence glutamine metabolism. For instance, supplementation with medium-chain fatty acids can decrease the entry of pyruvate into the TCA cycle and increase glutamine anaplerosis.[9] Consider the complete composition of your culture medium and how it might affect your results.
-
Problem 3: Difficulty in achieving isotopic steady state.
-
Possible Cause: Slow metabolic turnover or large intracellular metabolite pools.
-
Solution: For some metabolites, reaching a complete isotopic steady state may require long incubation times, which can be challenging for rapidly proliferating cells. Non-stationary MFA methods may be more appropriate in such cases.
-
-
Possible Cause: Glutamine degradation in the culture medium.
-
Solution: Glutamine is unstable in liquid media and can degrade over time, affecting the actual concentration of the tracer available to the cells. It is recommended to prepare fresh media for your experiments.
-
Data Presentation
Table 1: Common 13C-Glutamine Tracers and Their Applications
| Tracer | Abbreviation | Primary Application | Key Insights |
| [U-13C5]glutamine | [U]Gln | General assessment of glutamine's contribution to TCA cycle and lipogenesis. | Provides rich labeling patterns for overall flux estimation.[5][6] |
| [1-13C]glutamine | [1]Gln | Quantifying reductive carboxylation flux. | Labeled carbon is lost in the oxidative TCA cycle but retained in the reductive pathway.[2] |
| [5-13C]glutamine | [5]Gln | Tracing glutamine's contribution to lipid synthesis via reductive carboxylation. | The labeled carbon is incorporated into acetyl-CoA through the reductive pathway.[2] |
| [1,2-13C2]glutamine | [1][10]Gln | Can provide more detailed information on TCA cycle and anaplerotic fluxes.[5] | Offers good precision for estimating certain TCA cycle fluxes.[5] |
| [U-13C5]glutamine + [1,2-13C2]glucose | [U]Gln +[1][10]Gluc | Combined tracer approach for a more comprehensive analysis of central carbon metabolism. | This mixture can provide high-quality flux estimates for both glycolysis and the TCA cycle.[11] |
Experimental Protocols
Protocol 1: General 13C-Glutamine Labeling Experiment
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare fresh culture medium containing the desired concentration of 13C-labeled glutamine. Ensure all other nutrient concentrations are consistent with your experimental design.
-
Tracer Incubation: a. Remove the existing medium from the cells and wash them twice with pre-warmed phosphate-buffered saline (PBS). b. Add the 13C-labeling medium to the cells. c. Incubate for a predetermined duration to allow for isotopic labeling. This time should be optimized to approach isotopic steady state for the metabolites of interest.
-
Metabolite Extraction: a. Rapidly aspirate the labeling medium. b. Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol at -80°C). c. Scrape the cells and collect the cell lysate. d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Sample Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.
-
Data Analysis: Correct the raw mass isotopomer distribution data for the natural abundance of 13C. Use appropriate software to calculate metabolic fluxes based on the corrected data and a metabolic network model.[2]
Mandatory Visualizations
References
- 1. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching and Extraction for L-Glutamine-¹³C₅ Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for L-Glutamine-¹³C₅ metabolomics studies.
Troubleshooting Guide
This guide addresses common issues encountered during quenching and extraction procedures for L-Glutamine-¹³C₅ studies.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low L-Glutamine-¹³C₅ Signal or Poor Metabolite Recovery | Inefficient Quenching: Metabolic activity continues after quenching, leading to the consumption of L-Glutamine-¹³C₅ and its downstream metabolites. | • Rapid Cooling is Crucial: For cold solvent quenching, ensure the solvent is pre-chilled to at least -20°C, with -40°C to -80°C being optimal.[1] • Minimize Time: The time between removing cells from culture and quenching should be minimized to seconds. • Alternative Methods: For adherent cells, consider rapid aspiration of media followed by immediate addition of cold quenching solution or liquid nitrogen.[2][3][4] For suspension cells, rapid filtration and immersion of the filter in quenching solution can be effective. |
| Metabolite Leakage: Cell membranes are compromised during quenching or washing steps, causing intracellular metabolites to leak out. | • Use Isotonic Washing Solutions: If a washing step is necessary to remove extracellular media, use an ice-cold isotonic solution like 0.9% saline to maintain cell integrity.[2][3][4] • Avoid Pure Methanol for Quenching: Using 100% cold methanol as a quenching solution can cause membrane damage and metabolite leakage. A mixture, such as 80% methanol in water, is often recommended to mitigate this.[5][6] • Evaluate Quenching Solution: Test different quenching solutions. Cold saline can be effective for suspension cultures.[2][3] | |
| Incomplete Extraction: The chosen extraction solvent is not efficiently extracting polar metabolites like L-Glutamine. | • Optimize Solvent Composition: For polar metabolites, a common and effective extraction solvent is a cold mixture of methanol, acetonitrile, and water. A methanol:chloroform:water mixture can also be used to separate polar and non-polar metabolites.[7][8][9] • Ensure Thorough Lysis: Incorporate a mechanical lysis step, such as sonication or bead beating, after adding the extraction solvent to ensure complete cell disruption.[10][11] • pH Adjustment: The pH of the extraction solvent can influence the recovery of certain metabolites. For acidic or basic compounds, adjusting the pH of the aqueous phase may improve extraction efficiency.[9] | |
| High Variability Between Replicates | Inconsistent Quenching and Extraction Timing: Variations in the time taken for quenching and extraction steps between samples. | • Standardize Workflow: Ensure that each sample is processed with identical timing for each step. Automation can help improve consistency.[12] • Work Quickly and on Ice: Perform all sample handling steps on ice or a pre-chilled surface to minimize metabolic changes. |
| Cell Number Variation: Inconsistent number of cells between samples. | • Accurate Cell Counting: Normalize metabolite levels to cell number or total protein content. Ensure accurate cell counting before seeding and at the time of harvesting. A minimum of 10⁶ cells is typically recommended for metabolomics experiments, with 10⁷ being preferable.[4] | |
| Incomplete Solvent Removal: Residual extraction solvent can interfere with downstream analysis. | • Thorough Drying: Use a speed vacuum or lyophilizer to completely dry the metabolite extracts before reconstitution for analysis. | |
| Contamination from Extracellular Media | Carryover of Media Components: Insufficient removal of the culture medium before quenching. | • Efficient Washing: For adherent cells, aspirate the medium completely and wash the cell monolayer quickly with ice-cold PBS or isotonic saline. For suspension cells, centrifugation and resuspension in cold isotonic saline can remove media components.[2][3] |
Frequently Asked Questions (FAQs)
Quenching
-
Q1: What is the purpose of quenching in metabolomics? A1: Quenching is the rapid inactivation of cellular enzymatic activity to halt metabolism instantaneously.[4] This provides an accurate snapshot of the metabolome at a specific point in time, which is crucial for dynamic studies like ¹³C tracer analysis.
-
Q2: What is the best quenching method for adherent cells? A2: A common and effective method is to rapidly aspirate the culture medium and immediately add a large volume of ice-cold quenching solution (e.g., 80% methanol).[5][6] Alternatively, liquid nitrogen can be poured directly onto the culture plate after media removal, followed by metabolite extraction.
-
Q3: What is the best quenching method for suspension cells? A3: For suspension cultures, cells can be rapidly separated from the medium by centrifugation or filtration, followed by immediate resuspension in a cold quenching solution.[2][3] Adding excess ice-cold saline to the culture can also rapidly halt metabolism.[2][3]
-
Q4: Can I use liquid nitrogen for quenching? A4: Yes, liquid nitrogen is an effective method for rapidly freezing metabolic activity.[4] However, it can make subsequent separation of intracellular and extracellular metabolites challenging. It is often used for adherent cells after the removal of the medium.
Extraction
-
Q5: Which solvent system is best for extracting L-Glutamine and other polar metabolites? A5: A cold monophasic solvent system of methanol:acetonitrile:water (e.g., in a 2:2:1 or 40:40:20 ratio) is widely used and effective for extracting a broad range of polar metabolites, including amino acids like L-Glutamine.[7][8] A biphasic system using methanol:chloroform:water is also common, which allows for the separation of the polar and non-polar metabolite fractions.[9]
-
Q6: Should I perform a single or multiple extractions? A6: While a single extraction can be sufficient if optimized, a two-step extraction process can improve the recovery of metabolites. After the initial extraction and centrifugation, the cell pellet can be re-extracted with a fresh aliquot of the solvent to maximize yield.
-
Q7: How important is the temperature during extraction? A7: Maintaining a low temperature (e.g., on ice or at 4°C) throughout the extraction process is critical to minimize enzymatic degradation of metabolites and ensure the stability of the extracted compounds.[7]
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular Metabolites from Adherent Cells
-
Cell Culture: Grow cells in a 6-well plate to the desired confluency (typically 80-90%).
-
Media Removal: Aspirate the culture medium completely and quickly.
-
Washing (Optional but Recommended): Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) or 0.9% saline. Aspirate the wash solution completely.
-
Quenching: Immediately add 1 mL of cold (-20°C to -80°C) 80% methanol/water solution to each well.
-
Scraping and Collection: Place the plate on ice. Scrape the cells in the quenching solution using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (speed vac) or by lyophilization.
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Protocol 2: Quenching and Extraction of Intracellular Metabolites from Suspension Cells
-
Cell Collection: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for a short duration (e.g., 1-2 minutes) at 4°C.
-
Media Removal: Quickly aspirate the supernatant.
-
Washing (Optional): Resuspend the cell pellet in 1 mL of ice-cold 0.9% saline and centrifuge again. Aspirate the supernatant.
-
Quenching and Extraction: Add 1 mL of cold (-20°C to -80°C) 80% methanol/water solution to the cell pellet.
-
Lysis: Vortex thoroughly for 1 minute to resuspend and lyse the cells. Sonication on ice can be used to improve lysis.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or lyophilizer.
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Visualizations
Caption: Workflow for Quenching and Extraction.
Caption: Troubleshooting Logic for Low Signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 3. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [academax.com]
- 7. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Validation & Comparative
Validating L-Glutamine-13C5 Tracing: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
L-Glutamine-13C5 tracing, coupled with mass spectrometry, is a powerful technique to delineate the metabolic fate of glutamine and quantify its contribution to various cellular pathways. However, to ensure the robustness and accuracy of these findings, it is crucial to validate the results using orthogonal methods. This guide provides a comparative overview of key alternative techniques, supported by experimental data and detailed protocols, to aid researchers in designing comprehensive and well-validated metabolic studies.
Complementary Methodologies for Validation
-
Extracellular Flux Analysis (Seahorse): Provides a real-time, macroscopic view of cellular bioenergetics by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of oxidative phosphorylation and glycolysis, respectively.
-
Enzyme Activity Assays: Directly measure the activity of key enzymes in glutamine metabolism, such as glutaminase (GLS), to confirm that observed changes in flux correlate with enzymatic function.
-
Genetic and Pharmacological Perturbations: Employing techniques like CRISPR/Cas9-mediated gene knockout or specific enzyme inhibitors to modulate glutamine metabolism and observe the predicted downstream effects, thus validating the pathway's reliance on glutamine.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies that have successfully employed these validation strategies in conjunction with this compound tracing.
Table 1: Comparison of 13C-Glutamine Tracing and Seahorse Extracellular Flux Analysis in CD8+ T cells
This table presents data on how CD8+ T effector (Teff) cells utilize glutamine at different stages of an immune response. The 13C tracing data shows the contribution of glutamine to the TCA cycle, while the Seahorse data provides a broader view of the cells' metabolic phenotype.
| Parameter | Early Teff Cells (Day 3) | Peak Teff Cells (Day 6) | Data Source |
| 13C-Glutamine Tracing | [1] | ||
| ¹³C Fractional Enrichment in Citrate (M+4) | ~45% | Lower than Day 3 | [1][2] |
| ¹³C Fractional Enrichment in Malate (M+4) | ~45% | Lower than Day 3 | [1][2] |
| Seahorse XF Analysis | [1] | ||
| Basal Oxygen Consumption Rate (OCR) (pmol/min) | ~240 | Significantly Lower | [1][2] |
| Basal Extracellular Acidification Rate (ECAR) (mpH/min) | High | Significantly Lower | [1][2] |
Interpretation: The data indicates that early, highly proliferative Teff cells heavily rely on glutamine to fuel the TCA cycle, which is consistent with their high oxygen consumption rate. At the peak of the immune response, both glutamine's contribution to the TCA cycle and overall oxidative phosphorylation decrease.
Table 2: Impact of mTORC1 Inhibition on Glutamine Metabolism
This table demonstrates how inhibiting the mTORC1 signaling pathway affects glutamine metabolism, as measured by 13C tracing and a key enzyme activity assay.
| Parameter | Control | Rapamycin (mTORC1 inhibitor) | Data Source |
| [U-13C5]-Glutamine Tracing (% of Total) | [3] | ||
| ¹³C Enrichment in α-Ketoglutarate (m+5) | High | Decreased | [3] |
| ¹³C Enrichment in Succinate (m+4) | High | Decreased | [3] |
| ¹³C Enrichment in Malate (m+4) | High | Decreased | [3] |
| Enzyme Activity Assay | [3] | ||
| Glutamate Dehydrogenase (GDH) Activity | High | Decreased | [3] |
Interpretation: Inhibition of mTORC1 with rapamycin reduces the incorporation of glutamine-derived carbons into the TCA cycle. This is validated by the corresponding decrease in the activity of glutamate dehydrogenase (GDH), a key enzyme that converts glutamate to α-ketoglutarate.
Table 3: Effect of ARID1A Knockout on Glutamine Metabolism and GLS1 Dependence
This table illustrates how the knockout of the tumor suppressor gene ARID1A creates a dependency on glutamine, validated by both 13C tracing and genetic knockdown of glutaminase (GLS1).
| Parameter | ARID1A Wildtype | ARID1A Knockout | Data Source |
| 13C5-Glutamine Tracing (% Labeled) | [4] | ||
| ¹³C Enrichment in Glutamate | Baseline | Increased | [4] |
| ¹³C Enrichment in α-Ketoglutarate | Baseline | Increased | [4] |
| ¹³C Enrichment in Aspartate | Baseline | Increased | [4] |
| Genetic Perturbation | [4] | ||
| Effect of GLS1 Knockdown on Cell Growth | Minimal | Significantly Suppressed | [4] |
Interpretation: ARID1A knockout leads to increased utilization of glutamine to produce key metabolites like aspartate.[4] This "glutamine addiction" is confirmed by the fact that knocking down the primary glutamine-metabolizing enzyme, GLS1, significantly inhibits the growth of these cells.[4]
Experimental Protocols
This compound Isotope Tracing and LC-MS Analysis
Objective: To measure the incorporation of glutamine-derived carbon into TCA cycle intermediates.
Methodology:
-
Cell Culture: Culture cells in a glutamine-free medium supplemented with a known concentration of this compound for a specified period to approach isotopic steady state.[5]
-
Metabolite Extraction: Aspirate the medium and rapidly quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and detect the mass isotopologues of TCA cycle intermediates.[1]
-
Data Analysis: Correct for the natural abundance of 13C and calculate the fractional enrichment of 13C in each metabolite to determine the contribution of glutamine.
Seahorse XF Extracellular Flux Assay
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium Preparation: Prepare a low-buffered assay medium (e.g., Seahorse XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator overnight.
-
Assay Execution: Replace the culture medium with the prepared assay medium and place the plate in the Seahorse XF Analyzer. Perform a baseline measurement followed by sequential injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
-
Data Analysis: The Seahorse XF software calculates OCR and ECAR in real-time.
Glutaminase (GLS) Activity Assay (Fluorometric)
Objective: To quantify the enzymatic activity of glutaminase in cell lysates.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in the provided assay buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a glutamate standard curve according to the kit instructions.
-
Reaction Setup: In a 96-well plate, add the cell lysate to wells containing the GLS substrate and developer mix.
-
Incubation: Incubate the plate at 37°C, protected from light, for the time specified in the protocol.
-
Measurement: Measure the fluorescence at the specified excitation and emission wavelengths using a microplate reader.
-
Calculation: Determine the GLS activity from the standard curve and normalize to the protein concentration of the lysate.
A detailed protocol for a commercially available fluorometric GLS activity assay kit can be found in the product manual (e.g., Abcam ab284547).
Mandatory Visualization
References
- 1. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Glutamine-¹³C₅ and ¹³C₆-Glucose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the flow of nutrients is paramount. Stable isotope tracers, particularly L-Glutamine-¹³C₅ and ¹³C₆-Glucose, have emerged as indispensable tools for dissecting metabolic pathways. This guide provides an objective comparison of these two key tracers, supported by experimental data, to aid researchers in designing robust metabolic flux analysis studies.
At a Glance: Key Differences and Applications
L-Glutamine-¹³C₅ and ¹³C₆-Glucose are used to trace the metabolic fate of two of the most critical nutrients for proliferating cells: glutamine and glucose. While both can contribute to the central carbon metabolism, their entry points and primary contributions to various pathways differ significantly. This allows for a detailed interrogation of cellular bioenergetics and biosynthesis.
| Feature | L-Glutamine-¹³C₅ | ¹³C₆-Glucose |
| Primary Pathway Traced | Glutaminolysis, Tricarboxylic Acid (TCA) Cycle (anaplerosis), amino acid synthesis, lipogenesis (via reductive carboxylation) | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate dehydrogenase), serine synthesis, glycogen synthesis |
| Entry into TCA Cycle | Primarily as α-ketoglutarate | As acetyl-CoA (via pyruvate) and oxaloacetate (via pyruvate carboxylase) |
| Key Insights | Elucidates glutamine addiction in cancer, reductive carboxylation, and anaplerotic flux.[1] | Reveals glycolytic rates (Warburg effect), PPP activity for nucleotide synthesis, and glucose's contribution to the TCA cycle.[2] |
| Optimal For | Precise estimation of TCA cycle and anaplerotic fluxes.[2] | Precise estimation of glycolysis, pentose phosphate pathway, and overall network fluxes.[2] |
Quantitative Comparison of Metabolic Contributions
The relative contribution of glucose and glutamine to cellular metabolism can vary significantly depending on the cell type and conditions. The following table summarizes findings from studies using ¹³C tracers to quantify these contributions.
| Cell Type | Metabolic Pathway | Contribution from ¹³C₆-Glucose | Contribution from L-Glutamine-¹³C₅ | Reference |
| CD8+ T effector cells (in vivo) | TCA Cycle (Citrate M+2 vs M+4) | ~30% | ~45% | [3] |
| CD8+ T effector cells (in vivo) | Aspartate Synthesis | Lower Enrichment | Higher Enrichment | [3] |
| CHO Cells (exponential growth) | Fatty Acid Biosynthesis | Correlated with lipid requirements for growth | - | [4][5] |
| CHO Cells (early stationary phase) | Fatty Acid Biosynthesis | High flux, despite no new lipid requirement for growth | - | [4][5] |
| HL-60 Neutrophil-like cells | TCA Cycle Influx | Pyruvate to Citrate Flux: 13 nmol/10⁶ cells/h | Glutamine to α-ketoglutarate Flux: 16 nmol/10⁶ cells/h | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable metabolic tracing studies. Below are generalized protocols for in vitro cell culture experiments using L-Glutamine-¹³C₅ and ¹³C₆-Glucose.
Protocol 1: Parallel Labeling with ¹³C₆-Glucose and L-Glutamine-¹³C₅
This protocol is adapted from methodologies that utilize parallel cultures to independently assess the metabolic contributions of glucose and glutamine.[4][5][7]
Objective: To determine the relative contributions of glucose and glutamine to central carbon metabolism.
Materials:
-
Cell line of interest
-
Standard culture medium
-
Glucose-free and Glutamine-free medium
-
¹³C₆-Glucose (Cambridge Isotope Laboratories, CLM-1396 or equivalent)
-
L-Glutamine-¹³C₅ (Cambridge Isotope Laboratories, CLM-1822-H or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency (typically mid-log phase).
-
Tracer Introduction:
-
For the glucose tracing experiment, replace the standard medium with a medium containing ¹³C₆-Glucose at the desired concentration, unlabeled glutamine, and dFBS.
-
For the glutamine tracing experiment, in a parallel set of cultures, replace the standard medium with a medium containing L-Glutamine-¹³C₅ at the desired concentration, unlabeled glucose, and dFBS.
-
-
Isotopic Labeling: Incubate the cells with the labeled media for a predetermined time course. The time required to reach isotopic steady state can vary; for example, glycolytic metabolites may reach steady state within 1.5 hours with ¹³C₆-glucose, while TCA cycle metabolites may take around 3 hours with L-Glutamine-¹³C₅.[4][5]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add a specific volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell suspension and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of target metabolites.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Amino and Organic Acids
This is a generalized protocol for the derivatization and analysis of labeled metabolites from the TCA cycle and related pathways.
Objective: To quantify the incorporation of ¹³C from glucose or glutamine into central carbon metabolites.
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMSCI
-
Acetonitrile
-
GC-MS system
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in a solution of methoxyamine hydrochloride in pyridine and incubate to derivatize carbonyl groups.
-
Add MTBSTFA + 1% TBDMSCI and incubate at an elevated temperature (e.g., 95°C) to derivatize hydroxyl and amine groups.[8]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a suitable capillary column (e.g., Agilent DB-35).
-
Use electron ionization (EI) to generate fragment ions.
-
Acquire mass spectra in either scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distributions of the target metabolites.[8]
-
-
Data Analysis: Correct the raw mass isotopologue distributions for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of tracers through metabolic networks and the experimental procedures.
Caption: Metabolic fate of ¹³C₆-Glucose and L-Glutamine-¹³C₅.
Caption: Workflow for parallel stable isotope tracing experiments.
Signaling Pathway Crosstalk: mTORC1
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its activity is tightly linked to the availability of both glucose and glutamine.
-
Activation by Nutrients: mTORC1 is activated by amino acids, particularly leucine and glutamine, and by growth factors that promote glucose uptake and metabolism.[9][10]
-
Promotion of Glycolysis and Glutaminolysis: Activated mTORC1 promotes the expression of genes involved in glycolysis and glutaminolysis, creating a positive feedback loop.[10][11]
-
Glutaminolysis-dependent mTORC1 Activation: The metabolism of glutamine to α-ketoglutarate can activate mTORC1, indicating that the cell senses not just the presence of glutamine, but its metabolic processing.[12]
Caption: Crosstalk between glucose, glutamine, and mTORC1 signaling.
Conclusion
Both L-Glutamine-¹³C₅ and ¹³C₆-Glucose are powerful tools for metabolic research. The choice of tracer, or the use of both in parallel, depends on the specific biological question being addressed. ¹³C₆-Glucose is ideal for dissecting pathways originating from glycolysis, such as the pentose phosphate pathway and serine synthesis. Conversely, L-Glutamine-¹³C₅ is superior for probing the TCA cycle, anaplerosis, and the unique metabolic adaptations of cells, such as reductive carboxylation. By carefully selecting the appropriate tracer and experimental design, researchers can gain profound insights into the metabolic reprogramming that underlies various physiological and pathological states.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
L-Glutamine-13C5 vs. 15N-Glutamine Labeling: A Comparative Guide for Metabolic Researchers
In the intricate world of metabolic research, stable isotope tracing stands as a cornerstone technique for elucidating the flow of atoms through complex biochemical pathways. Among the most crucial tracers for studying cancer metabolism, immunology, and neuroscience is isotopically labeled glutamine. This guide provides a comprehensive comparison between two principal forms of labeled glutamine: L-Glutamine-13C5, which traces the carbon backbone, and 15N-glutamine, which follows the fate of its nitrogen atoms. Understanding the distinct advantages of each is paramount for designing insightful experiments that yield unambiguous results.
Core Distinction: Tracing Carbon vs. Nitrogen Fates
The fundamental difference, and thereby the primary advantage of one over the other, lies in which metabolic pathways are being interrogated. This compound is unparalleled for tracking the carbon skeleton of glutamine as it fuels central carbon metabolism. Conversely, 15N-glutamine is the tracer of choice for monitoring the distribution of glutamine-derived nitrogen into various biosynthetic pathways.[1][2]
This compound is instrumental for studying:
-
Tricarboxylic Acid (TCA) Cycle Anaplerosis: The entry of glutamine-derived carbon into the TCA cycle, a process critical for the bioenergetics and biosynthesis of proliferating cells.[3][4]
-
Reductive Carboxylation: A key pathway in cancer cells, particularly under hypoxia, where glutamine-derived α-ketoglutarate is converted to citrate, providing a source for acetyl-CoA for lipid synthesis.[3][5]
-
De Novo Lipogenesis: The contribution of glutamine carbons to the synthesis of fatty acids.[5]
15N-Glutamine is essential for investigating:
-
Nucleotide Biosynthesis: Glutamine donates its amide nitrogen for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6][7]
-
Amino Acid Synthesis: The transfer of glutamine's nitrogen to other α-keto acids to form non-essential amino acids.[8][9]
-
Hexosamine Biosynthesis: A pathway that utilizes glutamine's nitrogen for the production of amino sugars.[1]
Quantitative Data Summary
The choice of isotope profoundly impacts the mass shifts observed in downstream metabolites via mass spectrometry. The following table summarizes the expected mass isotopomer distributions for key metabolites when using uniformly labeled this compound or 15N2-glutamine (labeled at both nitrogen positions).
| Metabolite | This compound Labeling (Mass Shift) | 15N-Glutamine Labeling (Mass Shift) | Primary Pathway Interrogated |
| Glutamate | M+5 | M+1 (from α-amino nitrogen) or M+1 (from amide nitrogen) | Glutaminolysis |
| α-Ketoglutarate | M+5 | M+1 (via transamination) | TCA Cycle Entry |
| Citrate (oxidative) | M+4 | M+1 | Oxidative TCA Cycle |
| Citrate (reductive) | M+5 | M+1 | Reductive Carboxylation |
| Aspartate | M+4 | M+1 | Anaplerosis/Amino Acid Synthesis |
| UMP (pyrimidine) | M+3 (from aspartate) | M+2 | Nucleotide Biosynthesis |
| GMP (purine) | M+5 (from ribose) | M+2 | Nucleotide Biosynthesis |
Experimental Protocols
Key Experiment: Stable Isotope Tracing of Glutamine Metabolism in Cultured Cancer Cells
Objective: To quantify the relative contribution of glutamine to the TCA cycle (using this compound) and de novo nucleotide synthesis (using 15N-glutamine).
Methodology:
-
Cell Culture: Human pancreatic cancer cells (e.g., MIA PaCa-2) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[10]
-
Isotope Labeling: For the final 8 hours of culture, cells are switched to a custom RPMI-1640 medium devoid of glutamine.[3] This medium is then supplemented with either 2 mM [U-13C5]-L-glutamine or 2 mM [Amide-15N]-L-glutamine.
-
Metabolite Extraction:
-
The culture medium is aspirated, and the cell monolayer is washed with ice-cold saline.[5]
-
Metabolism is quenched by adding 80% methanol (−80°C).[5]
-
Cells are scraped and collected into a microcentrifuge tube.
-
The extract is vortexed and centrifuged at high speed to pellet protein and cell debris.
-
The supernatant containing polar metabolites is collected and dried under a stream of nitrogen or using a speed vacuum.[11]
-
-
Sample Analysis by LC-MS/MS:
-
The dried metabolite extract is reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Metabolites are separated using a reverse-phase chromatography column.[6]
-
The mass spectrometer is operated in selected reaction monitoring (SRM) mode to detect and quantify the different mass isotopologues of the target metabolites (e.g., citrate, UMP).[6]
-
-
Data Analysis: The fractional enrichment of the heavy isotope in each metabolite is calculated by correcting for the natural abundance of 13C and 15N. This reveals the percentage of each metabolite pool that is derived from the labeled glutamine.
Visualizing the Metabolic Fates
The following diagrams illustrate the divergent paths of the carbon and nitrogen atoms from glutamine.
Caption: Metabolic fate of this compound carbons.
Caption: Metabolic fate of glutamine-derived 15N nitrogen.
Caption: General workflow for stable isotope tracing.
Conclusion: Selecting the Right Tool for the Job
The primary advantage of this compound over 15N-glutamine, and vice versa, is entirely dependent on the biological question at hand. For researchers aiming to dissect the contributions of glutamine to cellular energy and carbon-based biosynthesis (like lipids), this compound is the unequivocal choice. It provides a clear window into how the carbon backbone of this vital amino acid is processed through central metabolic pathways.[2][3]
In contrast, when the focus is on how cells acquire and utilize nitrogen for the synthesis of essential macromolecules like nucleotides and other amino acids, 15N-glutamine labeling is indispensable.[1][6] It allows for the precise tracking of nitrogen atoms, a perspective that is completely invisible when using carbon tracers. Increasingly, researchers are employing both, sometimes in parallel experiments or by using dual-labeled [13C5, 15N2]glutamine, to construct a holistic and integrated view of glutamine's pleiotropic roles in cellular metabolism.[7]
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Cross-Validating L-Glutamine-¹³C₅ Isotope Tracing with Seahorse XF Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Two powerful techniques, L-Glutamine-¹³C₅ stable isotope tracing and Seahorse XF assays, offer distinct yet complementary insights into glutamine metabolism, a critical pathway in cancer and immunology. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
This guide will delve into the experimental methodologies of both assays, present quantitative data from cross-validation studies in a clear, tabular format, and provide visual representations of the underlying metabolic pathways and experimental workflows.
Unveiling Cellular Metabolism: Two Methodologies
L-Glutamine-¹³C₅ tracing, coupled with mass spectrometry, provides a detailed roadmap of how glutamine is utilized by cells. By tracking the incorporation of the heavy isotope-labeled carbon atoms, researchers can elucidate the fate of glutamine as it enters the tricarboxylic acid (TCA) cycle and contributes to the biosynthesis of other molecules like amino acids and nucleotides.[1][2] This method offers a granular view of specific metabolic fluxes.
On the other hand, the Seahorse XF Analyzer provides a real-time, functional readout of cellular metabolism by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). OCR is a key indicator of mitochondrial respiration, while ECAR is largely attributed to glycolysis.[3] The Seahorse XF Glutamine Oxidation Stress Test specifically interrogates the cell's capacity to utilize glutamine as a fuel source for mitochondrial respiration.[4]
The true power lies in combining these approaches. Stable isotope tracing can reveal the specific pathways being utilized, while Seahorse assays quantify the overall metabolic output, providing a holistic view of cellular bioenergetics.[3][5]
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies that have employed both L-Glutamine-¹³C₅ tracing and Seahorse XF assays to investigate glutamine metabolism.
| Cell Type | Assay | Parameter Measured | Key Finding | Reference |
| CD8+ T cells | L-Glutamine-¹³C₅ Tracing | % Labeling of TCA Cycle Intermediates | ~45% of citrate and malate were labeled with M+4 from ¹³C-glutamine, indicating a significant contribution to the TCA cycle. | [6] |
| CD8+ T cells | Seahorse XF Assay | Oxygen Consumption Rate (OCR) | Withdrawal of glutamine from the assay medium resulted in a ~40% reduction in OCR in physiologically activated T cells. | [7] |
| Pancreatic Cancer Xenografts | L-Glutamine-¹³C₅ Tracing | Relative Abundance of m+4 Isotopomers | Treatment with a glutaminase inhibitor (CB-839) led to a significant reduction in m+4 labeled citrate, succinate, malate, and aspartate derived from ¹³C-glutamine. | [8] |
| Pancreatic Cancer Xenografts | Hyperpolarized [5-¹³C]-L-glutamine MRI (validated with ¹³C₅-glutamine tracing) | Flux to Glutamate | A significant decrease in the production of [¹³C₅]glutamate was observed in tumors after treatment with CB-839. | [8] |
Experimental Protocols
L-Glutamine-¹³C₅ Stable Isotope Tracing Protocol
This protocol outlines the general steps for tracing glutamine metabolism using L-Glutamine-¹³C₅.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and proliferate in standard culture medium.
-
Isotope Labeling: Replace the standard medium with a medium containing L-Glutamine-¹³C₅ (e.g., 2 mM) for a specified duration (e.g., 4-24 hours) to allow for the incorporation of the stable isotope into cellular metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Analysis:
Seahorse XF Glutamine Oxidation Assay Protocol
This protocol describes the general workflow for assessing glutamine oxidation using a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium. For a glutamine oxidation assay, this typically involves a base medium supplemented with glutamine as the primary substrate. Other substrates like glucose and pyruvate may be excluded or included at low concentrations depending on the experimental design.[10]
-
Assay Execution:
-
Replace the cell culture medium with the prepared Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.
-
Load the hydrated sensor cartridge with compounds that inhibit various components of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test) into the appropriate injection ports.[4]
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Data Analysis: The Seahorse XF software measures OCR and ECAR in real-time. The changes in these rates after the injection of inhibitors allow for the calculation of key parameters of mitochondrial function related to glutamine oxidation.
Mandatory Visualizations
Figure 1. Combined Experimental Workflow
Figure 2. Glutamine Metabolism and Points of Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. in-vivo-isotope-tracing-reveals-a-requirement-for-the-electron-transport-chain-in-glucose-and-glutamine-metabolism-by-tumors - Ask this paper | Bohrium [bohrium.com]
- 3. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Glutamine-13C5 vs. Unlabeled Glutamine: A Researcher's Guide to Metabolic Flux Analysis
In the intricate world of cellular metabolism, understanding the journey of individual molecules is paramount. Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of energy, nucleotides, lipids, and other amino acids.[1][2][3] While standard, unlabeled L-glutamine is a staple of cell culture media for maintaining cellular health and growth, its isotopically labeled counterpart, L-Glutamine-13C5, offers a powerful lens through which to view its metabolic fate.[4][5] This guide provides an objective comparison of this compound and unlabeled glutamine, focusing on their distinct roles in experimental design, supported by methodological insights and data interpretation for researchers in metabolic studies and drug development.
Core Distinctions: Tracer vs. Control
The fundamental difference between this compound and unlabeled glutamine lies in their experimental application. Unlabeled L-glutamine serves as the biological control , providing the necessary nutrients for cell proliferation and establishing a baseline for metabolic measurements.[4][6] In contrast, this compound is a metabolic tracer .[7] In this molecule, the five carbon atoms are replaced with the stable, heavy isotope carbon-13 (¹³C). Because ¹³C is biochemically indistinguishable from the common ¹²C isotope, cells metabolize this compound through the same pathways as unlabeled glutamine. However, the heavier mass imparted by the ¹³C atoms allows researchers to track the incorporation of glutamine-derived carbons into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[8][9] This technique, known as stable isotope tracing or metabolic flux analysis, is indispensable for quantifying the activity of metabolic pathways.[8][10]
Comparative Data Presentation
The distinct purposes of this compound and unlabeled glutamine are reflected in their applications and the data they generate. The following table summarizes their key characteristics and experimental relevance.
| Feature | This compound | Unlabeled L-Glutamine |
| Primary Role | Metabolic Tracer | Biological Control & Nutrient |
| Composition | L-Glutamine with five ¹³C atoms | Natural abundance L-Glutamine (¹²C) |
| Key Application | Metabolic Flux Analysis (MFA) to quantify pathway activity (e.g., TCA cycle, reductive carboxylation, lipogenesis).[8][9] | Control group in tracing studies; standard supplement in cell culture for growth and viability.[5][6] |
| Analytical Technique | Mass Spectrometry (GC-MS, LC-MS/MS), NMR Spectroscopy.[2][8] | Cell proliferation assays, viability assays, baseline measurements for MS and NMR.[11] |
| Data Generated | Mass Isotopomer Distributions (MIDs), fractional contribution of glutamine to metabolite pools, pathway flux rates.[8] | Baseline metabolite concentrations, cell growth curves, protein content. |
| Primary Research Question | "Which pathways does glutamine fuel, and at what rate?" | "Is the experimental condition affecting cell health or growth?" |
Experimental Protocols
A successful stable isotope tracing experiment requires careful design, including the parallel use of labeled and unlabeled substrates. Below is a generalized protocol for a cell-based assay comparing this compound and unlabeled glutamine to study glutamine metabolism.
Protocol: ¹³C-Glutamine Isotope Tracing in Cultured Cells
Objective: To quantify the contribution of glutamine to the tricarboxylic acid (TCA) cycle intermediates in a cancer cell line.
Materials:
-
Cell line of interest (e.g., A549, HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Glutamine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glutamine from serum
-
This compound (CLM-1822-H)
-
Unlabeled L-Glutamine (for control)
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., 80% methanol, chilled to -80°C)
-
Cell scrapers
-
High-speed centrifuge
-
Mass spectrometer (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 200,000 cells/well). Allow cells to attach and grow for at least 6 hours in standard culture medium.[8]
-
Media Preparation: Prepare two types of experimental media using glutamine-free DMEM supplemented with 10% dFBS:
-
¹³C-Labeling Medium: Add this compound to a final concentration of 4 mM.
-
Control Medium: Add unlabeled L-Glutamine to a final concentration of 4 mM.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells twice with sterile PBS to remove residual medium.[8]
-
Add 2 mL of the ¹³C-Labeling Medium to the experimental wells and 2 mL of the Control Medium to the control wells.
-
Incubate the plates at 37°C and 5% CO₂. The incubation time should be sufficient to reach isotopic steady state, which can range from 3 to 24 hours depending on the cell line and metabolites of interest.[8]
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS to halt metabolic activity.
-
Add 1 mL of chilled 80% methanol to each well.[12]
-
Use a cell scraper to detach the cells and collect the cell/methanol mixture into a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
-
Analysis by Mass Spectrometry:
-
Data Interpretation:
-
The unlabeled glutamine control samples establish the natural abundance of ¹³C isotopes in each metabolite.
-
In the this compound samples, an increase in the mass of metabolites indicates the incorporation of ¹³C from glutamine. For example, citrate (a 6-carbon molecule) derived from the forward TCA cycle via glutaminolysis will appear as M+4, while citrate derived from reductive carboxylation will appear as M+5.[8]
-
Correct the raw data for the natural ¹³C abundance and calculate the fractional contribution of glutamine to each metabolite pool.
-
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the complex relationships in metabolic studies. The following illustrations, created using the DOT language, depict the experimental workflow and a key metabolic pathway traced by this compound.
Caption: Experimental workflow for stable isotope tracing with glutamine.
Caption: Metabolic fate of ¹³C from this compound in the TCA cycle.
Conclusion
This compound and unlabeled glutamine are not alternatives but rather complementary tools essential for rigorous metabolic research. Unlabeled glutamine is fundamental for cell culture, providing the baseline conditions against which metabolic changes are measured. This compound is the investigative probe, enabling the precise quantification of metabolic pathway fluxes that are often rewired in diseases like cancer.[6][8] For researchers aiming to dissect cellular metabolism, the combined use of this compound as a tracer and unlabeled glutamine as a control is the gold standard, providing clear, quantifiable, and actionable insights into the complex metabolic networks that govern cellular function.
References
- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ckisotopes.com [ckisotopes.com]
- 13. pnas.org [pnas.org]
A Researcher's Guide to Statistical Validation of L-Glutamine-¹³C₅ Flux Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical methods and software for the validation of L-Glutamine-¹³C₅ metabolic flux analysis (MFA) data. Accurate statistical validation is paramount for robust interpretation of metabolic flux maps, particularly in fields like oncology and drug development where understanding glutamine metabolism is critical. This document outlines key statistical tests, compares their implementation across common software platforms, and provides standardized experimental protocols to ensure data quality and reproducibility.
Data Presentation: Comparison of Statistical Approaches in ¹³C-MFA Software
The validation of flux estimations in ¹³C-MFA relies on two primary statistical assessments: goodness-of-fit and the calculation of confidence intervals. The following table summarizes how leading software packages approach these critical steps.
| Software Suite | Goodness-of-Fit Test | Confidence Interval Calculation | Key Distinctions |
| METRAN | Chi-squared (χ²) test | Sensitivity analysis (evaluation of the sum of squared residuals (SSR) to flux variations) | METRAN is noted for its integration with experimental design, allowing for optimization of tracer experiments to yield more precise flux estimates. |
| INCA (Isotopomer Network Compartmental Analysis) | Chi-squared (χ²) test | Sensitivity analysis, Monte Carlo simulations | INCA is a widely used MATLAB-based tool that provides flexibility in model construction and offers both sensitivity analysis and Monte Carlo methods for robust confidence interval determination. |
| 13CFLUX2 | Chi-squared (χ²) test | Not explicitly detailed in initial searches, but likely employs similar methods to other packages. | 13CFLUX2 is a high-performance software designed for large-scale metabolic flux analysis, suggesting a focus on computational efficiency. |
| OpenFLUX | Chi-squared (χ²) test | Not explicitly detailed in initial searches, but built on the EMU framework which facilitates flux calculation. | OpenFLUX is recognized for its user-friendly interface and its foundation on the Elementary Metabolite Unit (EMU) framework, which enhances computation speed. |
| FiatFlux | Not explicitly detailed in initial searches. | Not explicitly detailed in initial searches. | FiatFlux is designed to be user-friendly for non-experts and focuses on calculating metabolic flux ratios from GC-MS data. |
Interpreting the Statistics: A Closer Look
Goodness-of-Fit (Chi-squared Test): The chi-squared (χ²) test is the cornerstone for evaluating how well the calculated fluxes fit the experimental mass spectrometry data. It compares the sum of squared residuals (the differences between the measured and simulated isotopomer distributions) to a chi-squared distribution with a specific degree of freedom (the number of measurements minus the number of fitted parameters).
-
A low χ² value and a p-value > 0.05 indicate that the model provides a statistically acceptable fit to the data.
-
A high χ² value and a p-value < 0.05 suggest a poor fit, indicating that the metabolic model may be incomplete or incorrect, or that there are systematic errors in the measurements.
Confidence Intervals: Confidence intervals provide a range within which the true metabolic flux is likely to lie. Narrower confidence intervals indicate a more precise flux estimation.
-
Sensitivity Analysis: This method assesses how sensitive the sum of squared residuals is to changes in individual flux values.
-
Monte Carlo Simulations: This approach involves repeatedly simulating the experimental data with random noise and re-calculating the fluxes to generate a distribution of possible flux values, from which confidence intervals can be derived.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining high-quality data for L-Glutamine-¹³C₅ flux analysis. The following is a generalized protocol for stable isotope tracing in cancer cell lines.
1. Cell Culture and ¹³C-Labeling:
-
Culture cells in standard media to the desired confluence.
-
Replace the standard medium with a labeling medium containing L-Glutamine-¹³C₅. The concentration of the tracer should be carefully chosen based on the experimental goals.
-
Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. This duration should be optimized for the specific cell line and experimental conditions.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold phosphate-buffered saline or saline).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples using either GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites in glutamine-related pathways.
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use one of the software packages mentioned above to perform metabolic flux analysis, including flux estimation, goodness-of-fit testing, and confidence interval calculation.
Visualizing Metabolic Pathways and Workflows
Glutamine Metabolism Pathway
Caption: L-Glutamine's entry into central carbon metabolism.
L-Glutamine-¹³C₅ Flux Analysis Workflow
Caption: From experiment to validated metabolic flux map.
Statistical Validation Logic
Caption: Decision-making process in statistical validation.
L-Glutamine-¹³C₅ Metabolism: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Glutamine-¹³C₅ metabolism in different cancer cell lines, supported by experimental data. The information presented here is crucial for understanding the diverse metabolic reprogramming strategies employed by cancer cells, which can inform the development of targeted therapies.
Quantitative Analysis of L-Glutamine-¹³C₅ Metabolism
The metabolic fate of L-Glutamine-¹³C₅ varies significantly across different cancer cell lines, reflecting their unique bioenergetic and biosynthetic demands. The following table summarizes key quantitative data on the contribution of glutamine to the Tricarboxylic Acid (TCA) cycle and lipogenesis.
| Cell Line | Cancer Type | Parameter | Value | Condition | Reference |
| A549 | Lung Adenocarcinoma | Fractional contribution of glutamine to lipogenic acetyl-CoA | ~25% | Normoxia | [1] |
| WM35 | Melanoma | Contribution of reverse flux (reductive carboxylation) to total citrate synthesis | 12% | Normoxia | [2] |
| WM35 | Melanoma | Contribution of reverse flux (reductive carboxylation) to total citrate synthesis | 38% | Hypoxia (1% O₂) | [2] |
| Multiple Cancer Cell Lines | Various | Contribution of reductive carboxylation to total lipogenic flux from glutamine | Majority | Normoxia | [1] |
Key Metabolic Pathways
The metabolism of L-Glutamine-¹³C₅ in cancer cells primarily follows two major routes after its conversion to α-ketoglutarate: oxidative metabolism through the TCA cycle and reductive carboxylation.[1][3]
-
Oxidative Metabolism (TCA Cycle): In this canonical pathway, ¹³C-labeled α-ketoglutarate is oxidized within the TCA cycle to generate ATP and metabolic intermediates for biosynthesis.
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells can utilize a "reverse" TCA cycle flux.[1][2] Here, ¹³C-labeled α-ketoglutarate is reductively carboxylated to form isocitrate and then citrate. This pathway is a significant source of cytosolic acetyl-CoA for the synthesis of fatty acids.[1][2]
Caption: Metabolic fate of L-Glutamine-¹³C₅ in cancer cells.
Experimental Protocols
The following provides a generalized methodology for conducting a comparative analysis of L-Glutamine-¹³C₅ metabolism in different cell lines. Specific parameters may require optimization for each cell line.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. For example, A549 cells can be seeded at 200,000 cells/well.[1]
-
Culture Medium: Use a specialized basal medium that lacks glutamine, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.[1]
-
Isotopic Labeling: Supplement the glutamine-free medium with a known concentration of L-Glutamine-¹³C₅ (e.g., 4 mM). The medium should also be supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules.[1]
-
Incubation: Incubate the cells with the labeling medium for a sufficient time to achieve isotopic steady state. This can range from a few hours to over 24 hours, depending on the cell line and the metabolites of interest.[1][4] It is crucial to ensure that cells have reached metabolic steady state for reproducible and comparable results.[1]
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically done by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Extract the intracellular metabolites using a cold solvent mixture. A common method is to use 80% methanol.[5] The extraction solvent should be added to the cells, and the mixture should be scraped and collected.
-
Sample Preparation: Centrifuge the cell extracts to pellet protein and cell debris. The supernatant containing the metabolites can then be dried and stored for analysis.
Analytical Methodology
-
Mass Spectrometry: The analysis of ¹³C-labeled metabolites is predominantly performed using mass spectrometry, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5]
-
GC-MS: This technique often requires chemical derivatization of the metabolites to increase their volatility for separation on the GC column.[1]
-
LC-MS/MS: This method is well-suited for the analysis of a wide range of polar metabolites and can be performed without derivatization. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed for separation.[5]
-
Data Analysis: The mass isotopomer distribution (MID) of key metabolites is determined from the mass spectrometry data. This information is used to calculate the relative contribution of L-Glutamine-¹³C₅ to different metabolic pathways.[1]
Caption: Generalized experimental workflow for comparative analysis.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
Assessing the Specificity of L-Glutamine-¹³C₅ as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a central role in cellular bioenergetics and redox homeostasis.[1][2][3] Understanding the metabolic fate of glutamine is therefore crucial for identifying therapeutic targets in various diseases. Stable isotope tracers, such as L-Glutamine-¹³C₅, are indispensable tools for elucidating the complex pathways of glutamine metabolism.[4][5][6]
This guide provides an objective comparison of L-Glutamine-¹³C₅ with alternative tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their metabolic studies.
Specificity of L-Glutamine-¹³C₅
L-Glutamine-¹³C₅ is a uniformly labeled isotopologue where all five carbon atoms are replaced with the heavy isotope ¹³C. This comprehensive labeling allows for the unambiguous tracing of the entire carbon skeleton of glutamine as it is metabolized by the cell.
The primary entry point of glutamine into central carbon metabolism is its conversion to glutamate and subsequently to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate. Since no carbon atoms are lost in these initial conversions, the detection of M+5 labeled glutamate and α-ketoglutarate (where all five carbons are ¹³C) in a mass spectrometry-based analysis is a highly specific indicator of glutamine catabolism.[7]
From α-ketoglutarate, the ¹³C labels can be traced through two major pathways:
-
Oxidative TCA Cycle (Glutaminolysis): The labeled α-ketoglutarate is oxidized, leading to the formation of M+4 labeled intermediates like malate, fumarate, and aspartate.[8]
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form citrate.[7][9] This process results in M+5 labeled citrate, which can then be used for lipid synthesis.[8]
Therefore, L-Glutamine-¹³C₅ is a robust and specific tracer for monitoring the overall contribution of glutamine to both oxidative and reductive metabolic pathways.[8]
Comparison of Glutamine Tracers
While L-Glutamine-¹³C₅ is an excellent general-purpose tracer, other isotopologues can provide more nuanced information about specific metabolic routes. The choice of tracer depends on the specific biological question being addressed.[8]
| Tracer | Isotope(s) | Primary Metabolic Fate Traced | Key Applications | Advantages | Limitations/Considerations |
| L-Glutamine-¹³C₅ | ¹³C | Entire Carbon Skeleton | General glutamine metabolism, TCA cycle flux (oxidative & reductive), lipogenesis.[7][8] | Provides a comprehensive view of carbon fate; M+5 labeling is a clear marker of glutamine entry.[7] | M+5 citrate can sometimes be an ambiguous readout of reductive carboxylation in cells with high glutaminolysis rates.[8] |
| [1-¹³C]Glutamine | ¹³C | Carbon-1 Fate | Differentiating oxidative vs. reductive TCA cycle flux.[8] | The ¹³C label is lost as CO₂ in the oxidative pathway but retained during reductive carboxylation.[8] | Only traces one carbon position; provides less information on downstream metabolites. |
| [5-¹³C]Glutamine | ¹³C | Carbon-5 Fate | Specifically tracing reductive carboxylation contribution to lipogenesis.[8] | The label cannot be transferred to fatty acids through the oxidative TCA cycle.[8] | Limited information about the full spectrum of glutamine-derived metabolites. |
| L-Glutamine-¹⁵N₂ | ¹⁵N | Nitrogen Fate | Nucleotide synthesis, amino acid transamination reactions.[9][10] | Directly tracks the contribution of both the amide and alpha-amino nitrogens of glutamine. | Does not provide information on the carbon backbone's fate. |
| [amide-¹⁵N]Glutamine | ¹⁵N | Amide Nitrogen Fate | Biosynthesis of nucleotides and other molecules requiring glutamine's amide nitrogen.[9] | Specific for tracking the amide nitrogen, which is used in numerous biosynthetic reactions. | Does not track the alpha-amino nitrogen or the carbon skeleton. |
| L-Glutamine-¹³C₅,¹⁵N₂ | ¹³C, ¹⁵N | Carbon and Nitrogen Skeletons | Comprehensive analysis of both carbon and nitrogen metabolism from glutamine.[9][10] | Provides the most complete picture of glutamine's contribution to various metabolic pathways simultaneously. | Data analysis is more complex due to the multiple labels. |
| Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine | ¹³C, ¹⁵N, ²H | Real-time in vivo glutaminase activity | Non-invasive in vivo metabolic imaging via Magnetic Resonance Imaging (MRI).[2][11] | Allows for real-time, spatial measurement of glutamine flux in vivo; enhanced signal due to hyperpolarization and longer relaxation times.[2][11] | Requires specialized hyperpolarization equipment; technically demanding. |
Experimental Protocols
Below is a generalized protocol for a typical L-Glutamine-¹³C₅ tracing experiment in cultured cells.
Key Experiment: ¹³C-Glutamine Labeling and Metabolite Extraction
1. Cell Culture and Labeling:
- Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
- Prepare labeling medium by supplementing glutamine-free medium with L-Glutamine-¹³C₅ (e.g., 2-4 mM, depending on the cell line and experimental goals). Ensure all other nutrient concentrations are consistent with the standard growth medium.
- Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed ¹³C-labeling medium to the cells.
- Incubate for a defined period. The duration depends on the pathways of interest; short time points (minutes) are used for flux analysis, while longer incubations (hours) are used to assess labeling in downstream metabolites like lipids.[12]
2. Metabolite Extraction:
- Place the culture dish on dry ice and aspirate the labeling medium.
- Wash the cells rapidly with ice-cold normal saline (0.9% NaCl).
- Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the plate.[13]
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
- Transfer the supernatant containing the polar metabolites to a new tube for analysis.
3. LC-MS/MS Analysis:
- Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Hydrophilic interaction liquid chromatography (HILIC) is commonly used for the separation of polar metabolites.[13]
- The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopologues of the metabolites of interest (e.g., Selected Reaction Monitoring - SRM, or high-resolution full scan).[12][13]
4. Data Analysis:
- Identify and quantify the different mass isotopologues for each metabolite (e.g., Glutamate M+0, M+1, M+2, M+3, M+4, M+5).
- Correct the raw data for the natural abundance of ¹³C.
- Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of glutamine to its synthesis.
Mandatory Visualizations
Caption: Major metabolic fates of L-Glutamine-¹³C₅ carbon skeleton.
Caption: Standard workflow for a stable isotope tracer experiment.
Caption: Interpreting mass isotopologues to assess pathway activity.
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurisotop.com [eurisotop.com]
- 10. L-Glutamine-13C5,15N2 98 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 11. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
L-Glutamine-¹³C₅: A Comparative Guide to Experimental Outcomes in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the metabolic fate of key nutrients like glutamine is paramount. L-Glutamine-¹³C₅ serves as a powerful tracer in stable isotope tracing studies to elucidate cellular metabolism. This guide provides a comparative analysis of experimental outcomes, detailed methodologies, and visual representations of the underlying metabolic pathways.
L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells and activated immune cells.[1][2][3] It plays a central role in energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][4] Isotope tracing with uniformly labeled L-Glutamine-¹³C₅ allows for the precise tracking of glutamine-derived carbon through various metabolic pathways.
Comparative Analysis of L-Glutamine-¹³C₅ Metabolic Fate
The primary metabolic fates of L-Glutamine-¹³C₅ involve its conversion to glutamate and subsequent entry into the tricarboxylic acid (TCA) cycle. From there, it can proceed through two major routes: oxidative metabolism (glutaminolysis) or reductive carboxylation.[5][6][7] The relative flux through these pathways is highly dependent on the cellular context, such as oxygen availability and the mutational status of key oncogenes.[5][7]
| Cell Type/Condition | Key Metabolic Pathway | Observed ¹³C₅-Glutamine Contribution | Reference |
| Pancreatic Cancer Cells | Predominantly fuels the TCA cycle | High labeling in TCA cycle intermediates like citrate and malate. | [8] |
| Glioblastoma (GBM) Cells | Reductive carboxylation for lipid synthesis | Enables distinction between fatty acid isomers derived from ¹³C-glutamine. | [2] |
| Tumor cells with defective mitochondria | Reductive carboxylation | Supports cell growth by providing precursors for lipogenesis. | [5] |
| Hypoxic conditions | Increased reductive carboxylation | Citrate (m+5) labeling increased significantly compared to normoxia. | [7] |
| Activated CD8+ T cells (in vivo) | Major TCA cycle fuel | Higher contribution to citrate and malate compared to ¹³C-glucose. | [9] |
Key Metabolic Pathways of L-Glutamine-¹³C₅
The metabolic journey of L-Glutamine-¹³C₅ begins with its deamination to glutamate. This glutamate can then be converted to α-ketoglutarate, a key intermediate of the TCA cycle.
Caption: Metabolic fate of L-Glutamine-¹³C₅ via oxidative and reductive pathways.
Oxidative Metabolism (Glutaminolysis)
In the canonical forward direction of the TCA cycle, α-ketoglutarate is oxidized to generate ATP and reducing equivalents (NADH and FADH₂). This process is crucial for cellular energy production. The ¹³C atoms from glutamine can be traced through subsequent TCA cycle intermediates such as succinate, fumarate, and malate.[5][9]
Reductive Carboxylation
Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can undergo reductive carboxylation to form isocitrate and then citrate.[5][7] This "reverse" TCA cycle activity is a key mechanism for generating cytosolic acetyl-CoA for de novo lipogenesis, the synthesis of fatty acids.[5][6] Tracing L-Glutamine-¹³C₅ allows for the quantification of this pathway by measuring the M+5 isotopologue of citrate.[7]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo L-Glutamine-¹³C₅ tracing experiments based on common practices found in the literature.
In Vitro Cell Culture Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically exponential growth phase).
-
Media Preparation: Prepare culture medium lacking unlabeled glutamine. Supplement this medium with L-Glutamine-¹³C₅ at a concentration that mimics physiological levels or the specific experimental requirements (e.g., 2-4 mM).[7] The medium should also contain other necessary components like dialyzed fetal bovine serum to minimize dilution of the label.[5]
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the L-Glutamine-¹³C₅-containing medium. Incubate the cells for a specific duration to allow for the label to incorporate into downstream metabolites and reach a steady state. The time required to reach isotopic steady state can vary, but for TCA cycle intermediates, it is often within a few hours.[5]
-
Metabolite Extraction: After incubation, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS. Extract the intracellular metabolites using a cold solvent, typically 80% methanol.[8][10] Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and dry it, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Analysis: Resuspend the dried metabolites in a suitable solvent for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in various metabolites.[5][7]
In Vivo Isotope Infusion in Mouse Models
-
Animal Preparation: For studies involving tumor-bearing mice, tumors are established, for instance, through intracardiac injection of cancer cells to generate brain metastatic lesions.[11] Mice may be fasted prior to infusion to increase the fractional enrichment of the tracer.[11]
-
Tracer Preparation: Prepare a sterile solution of L-Glutamine-¹³C₅ in a suitable vehicle, such as a mixture of molecular biology grade water and saline.[11]
-
Infusion: The tracer is typically administered intravenously. A common method involves an initial bolus injection followed by a continuous infusion using a syringe pump to maintain a steady concentration of the labeled glutamine in the plasma.[9][11]
-
Sample Collection: After the infusion period (e.g., 5-6 hours), tissues of interest (e.g., tumor, liver, spleen) and blood are rapidly collected.[9][11]
-
Metabolite Extraction: Tissues are flash-frozen in liquid nitrogen to halt metabolic activity and then homogenized in a cold extraction solvent.[8]
-
Analysis: The extracted metabolites are analyzed by mass spectrometry to measure the extent of ¹³C labeling in various metabolic pathways within the different tissues.[9][11]
Caption: General workflow for L-Glutamine-¹³C₅ stable isotope tracing experiments.
Conclusion
The use of L-Glutamine-¹³C₅ in metabolic tracing studies provides invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states. By quantifying the contribution of glutamine to different metabolic pathways, researchers can identify key metabolic nodes that are critical for cell survival and proliferation. This knowledge is instrumental in the development of novel therapeutic strategies that target cellular metabolism.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigating the role of GLUL as a survival factor in cellular adaptation to glutamine depletion via targeted stable isotope resolved metabolomics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ckisotopes.com [ckisotopes.com]
- 9. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating L-Glutamine-13C5 Data: A Comparative Overview of Peer-Reviewed Methods
For researchers, scientists, and drug development professionals leveraging L-Glutamine-13C5 for metabolic studies, ensuring the validity and reliability of the analytical data is paramount. This guide provides a comparative analysis of peer-reviewed methods for the validation of this compound data, focusing on the two most prevalent analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide summarizes key performance characteristics of LC-MS/MS and GC-MS methods as reported in peer-reviewed literature, offering a framework for selecting the most appropriate method for specific research needs. Detailed experimental protocols and visual workflows are also provided to aid in the practical implementation and validation of these techniques.
Comparative Analysis of Analytical Methods
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, and sensitivity (limits of detection and quantification). The following table summarizes these parameters for LC-MS/MS and HPLC methods for glutamine analysis, based on data from published studies. While direct head-to-head comparisons are limited in the literature, this compilation provides a valuable overview of the expected performance of each technique.
| Validation Parameter | LC-MS/MS | HPLC with Post-Column Derivatization | Key Considerations |
| Linearity (r²) | > 0.99[4] | 0.9999[5][6] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | Intra-day: 0.35-10.36%Inter-day: 2.22-9.93%[4] | Intra-day: 0.65-2.61%Inter-day: 1.82-4.63%[5][6] | Both methods show good precision, with LC-MS/MS having a slightly wider range in some reported cases. |
| Accuracy (% Recovery) | 80-120%[4] | 99.78%[5][6] | Both methods provide high accuracy. |
| Limit of Detection (LOD) | As low as 0.05 ng/mL[7] | 0.11 µg/mL[5][6] | LC-MS/MS generally offers superior sensitivity, enabling the detection of lower abundance metabolites. |
| Limit of Quantitation (LOQ) | 0.1-25 ng/mL[4] | 0.35 µg/mL[5][6] | Consistent with LOD, LC-MS/MS allows for the quantification of smaller sample amounts. |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns.[8] | Good, based on chromatographic retention time and derivatization reaction.[5] | LC-MS/MS provides higher confidence in compound identification due to its two dimensions of separation (chromatography and mass spectrometry). |
| Sample Preparation | Typically involves protein precipitation.[4] | Can be used with or without derivatization.[5][6] | GC-MS requires derivatization to increase the volatility of amino acids.[9] |
| Throughput | High, with run times as short as 5 minutes.[4] | Can be lower due to longer chromatographic runs and post-column reactions.[5] | LC-MS/MS is generally more amenable to high-throughput analyses. |
Detailed Experimental Protocols
The following are generalized protocols for the analysis of this compound and its metabolites using LC-MS/MS and GC-MS, based on methodologies described in peer-reviewed publications. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.
I. LC-MS/MS Method for this compound and Metabolite Analysis
This protocol is adapted from methods used for the analysis of amino acids in biological samples.[4][10]
1. Sample Preparation (from cell culture):
-
Aspirate cell culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solution (e.g., 80:20 methanol/water, v/v) to the cell plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Waters BEH Amide column (2.1 mm × 100 mm, 1.7 µm), is commonly used for the separation of polar metabolites like amino acids.[4]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with a modifier like ammonium formate or formic acid.
-
Gradient: A gradient from high to low organic content is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification, offering high sensitivity and specificity.[8] For each analyte, a precursor ion (the m/z of the labeled glutamine or metabolite) and a specific product ion are monitored.
-
Data Analysis: The peak areas of the MRM transitions are integrated, and the concentrations are determined using a calibration curve generated from standards of known concentrations. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response.[10]
II. GC-MS Method for this compound Metabolite Analysis
This protocol is based on established methods for analyzing 13C-labeled TCA cycle metabolites.[11]
1. Sample Preparation and Derivatization:
-
Extract intracellular metabolites as described in the LC-MS/MS protocol.
-
Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried sample to increase the volatility of the metabolites. A common method is to react the sample with a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI). This is typically done by heating the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes).
2. Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized metabolites. The program typically starts at a lower temperature and ramps up to a higher temperature.
-
Injection Mode: Splitless injection is often used to maximize sensitivity.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis, where the mass spectrometer is set to monitor specific m/z fragments characteristic of the derivatized analytes.[11] Full scan mode can be used for untargeted analysis.
-
Data Analysis: The abundance of different isotopologues (molecules with different numbers of 13C atoms) is determined from the mass spectra. This data is then used to calculate the fractional contribution of this compound to the metabolite pools.
Mandatory Visualizations
The following diagrams illustrate the key workflows for this compound data validation.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: GC-MS workflow for this compound metabolic tracing.
Caption: Simplified metabolic fate of this compound.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Glutamine-13C5: A Guide for Laboratory Professionals
For immediate reference, L-Glutamine-13C5 is classified as a non-hazardous substance; however, adherence to proper laboratory disposal protocols is essential to ensure safety and regulatory compliance. This guide provides detailed procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While this compound is not considered a hazardous material, standard laboratory safety practices should always be observed during handling and disposal.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles. Standard laboratory gloves and a lab coat are also recommended to prevent skin contact.[2]
-
Ventilation: Use in a well-ventilated area. Under normal use conditions, no special respiratory protection is needed.[2]
-
Spill Response: In case of a spill, avoid dust formation.[2][3] Sweep up the solid material and place it in a suitable, labeled container for disposal.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | 13C5H10N2O3 |
| Molecular Weight | 151.11 g/mol |
| Melting Point | 185 °C (decomposes) |
| Solubility | Soluble in water |
| Isotopic Purity | ≥98 atom % 13C |
| Chemical Purity | ≥95% |
Step-by-Step Disposal Protocol
Follow these procedural steps for the proper disposal of this compound:
-
Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste according to the nature of the other substances.
-
Containment:
-
For solid waste, carefully sweep the material to avoid creating dust and place it into a clean, dry, and sealable container.
-
For solutions, pour the liquid into a designated non-hazardous aqueous waste container. Do not let the product enter drains.[3]
-
-
Labeling: Clearly label the waste container as "Non-hazardous waste: this compound". Include the quantity and date of disposal. Accurate labeling is critical for proper waste management.
-
Storage: Store the sealed waste container in a designated area for non-hazardous laboratory waste, away from incompatible materials.
-
Final Disposal:
-
Arrange for disposal through your institution's established waste management program.
-
It is recommended to use a professional waste disposal service to handle the final disposal of this material.[3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling L-Glutamine-¹³C₅
Essential safety protocols and logistical plans are critical for the secure and effective handling of L-Glutamine-¹³C₅ in your laboratory. While L-Glutamine-¹³C₅ is not classified as a hazardous substance, adhering to standard laboratory safety procedures is paramount to ensure the well-being of researchers and the integrity of experiments. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling L-Glutamine-¹³C₅. Adherence to these guidelines will minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety Glasses | Should be worn at all times in the laboratory to protect from potential splashes. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory | Not generally required | As L-Glutamine-¹³C₅ is a non-volatile solid, respiratory protection is not necessary under normal handling conditions. |
Operational Plan: From Receipt to Use
A systematic approach to handling L-Glutamine-¹³C₅ from the moment it arrives in the laboratory to its final use in experiments is crucial for safety and data accuracy.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1] Room temperature storage is generally acceptable.
2. Preparation of Solutions:
-
L-Glutamine-¹³C₅ is soluble in water.[1]
-
When preparing solutions, work in a clean, designated area to avoid cross-contamination.
-
Use calibrated equipment to ensure accurate concentrations for your experiments.
3. Handling:
-
Always wear the recommended PPE when handling the solid compound or its solutions.
-
Avoid creating dust when weighing the solid material.
-
In the event of a spill, clean the area thoroughly with an appropriate solvent and dispose of the cleaning materials as outlined in the disposal plan.
Disposal Plan: Responsible Waste Management
Proper disposal of L-Glutamine-¹³C₅ and associated materials is essential to maintain a safe laboratory and comply with institutional guidelines.
Solid Waste:
-
Unused L-Glutamine-¹³C₅ powder and any materials used for spill cleanup (e.g., paper towels) should be disposed of in the regular solid waste stream, provided they are not contaminated with any hazardous substances.
Liquid Waste:
-
Aqueous solutions of L-Glutamine-¹³C₅ can typically be disposed of down the drain with copious amounts of water.[1]
-
Always check with your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste.
Empty Containers:
-
Rinse empty containers thoroughly with water.
-
Deface or remove the label before disposing of the container in the appropriate recycling or solid waste bin.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of L-Glutamine-¹³C₅ throughout the experimental process.
Caption: This diagram outlines the procedural flow for the safe handling of L-Glutamine-¹³C₅.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
